molecular formula C7H7FN2S B1333628 1-(3-Fluorophenyl)-2-thiourea CAS No. 458-05-9

1-(3-Fluorophenyl)-2-thiourea

Numéro de catalogue: B1333628
Numéro CAS: 458-05-9
Poids moléculaire: 170.21 g/mol
Clé InChI: YKOBLHQALWQKTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Fluorophenyl)-2-thiourea is a useful research compound. Its molecular formula is C7H7FN2S and its molecular weight is 170.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >25.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOBLHQALWQKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370509
Record name 1-(3-Fluorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

458-05-9
Record name 1-(3-Fluorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(3-Fluorophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of the compound 1-(3-Fluorophenyl)-2-thiourea. This molecule is of significant interest in medicinal chemistry due to the established biological activities of fluorophenyl thiourea derivatives, including their potential as anticancer and antimicrobial agents. This document outlines a detailed experimental protocol for its synthesis, presents its key physicochemical and spectral properties in a structured format, and illustrates a potential biological signaling pathway based on the known mechanisms of related compounds.

Physicochemical Properties

PropertyValueReference
CAS Number 458-05-9[1][2]
Molecular Formula C7H7FN2S[1]
Molecular Weight 170.21 g/mol [1]
Melting Point 114-117 °CChemicalBook

Synthesis of this compound

The synthesis of this compound can be readily achieved through the reaction of 3-fluoroaniline with an isothiocyanate precursor. A common and effective method involves the in situ generation of 3-fluorophenyl isothiocyanate from 3-fluoroaniline and ammonium thiocyanate, followed by its reaction with ammonia.

Experimental Protocol

Materials:

  • 3-fluoroaniline

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Acetonitrile (dry)

  • Water (distilled or deionized)

  • Ethanol

Procedure:

  • Formation of 3-Fluorophenylammonium Chloride: In a fume hood, dissolve 3-fluoroaniline (1 equivalent) in a suitable solvent such as acetone. Slowly add concentrated hydrochloric acid (1 equivalent) dropwise with stirring. The resulting precipitate of 3-fluorophenylammonium chloride is then filtered, washed with a small amount of cold solvent, and dried.

  • Formation of this compound:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorophenylammonium chloride (1 equivalent) and ammonium thiocyanate (1.1 equivalents) in water.

    • The reaction mixture is heated to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion of the reaction, the mixture is cooled to room temperature and then poured into cold water to precipitate the crude product.

    • The solid product is collected by vacuum filtration and washed thoroughly with water.

    • Recrystallization from aqueous ethanol is performed to yield pure this compound.

    • The purified product is dried under vacuum.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. Below are the expected characteristic data based on the analysis of closely related fluorophenyl thiourea derivatives.

Spectroscopic Data
TechniqueExpected Peaks/Signals
FTIR (KBr, cm⁻¹) ~3350-3150 (N-H stretching), ~1600 (aromatic C=C stretching), ~1550 (C=S stretching), ~1240 (C-N stretching), ~770 (C-F stretching)[3][4]
¹H NMR (CDCl₃, δ ppm) Aromatic protons (multiplets in the range of 6.8-7.5 ppm), NH protons (broad singlets, variable chemical shift)[3][5][6]
¹³C NMR (CDCl₃, δ ppm) Thioamide carbon (C=S) around 180 ppm, aromatic carbons (signals between 110-165 ppm, with C-F coupling visible)[7][8]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 170.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Salt Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Thiourea Formation cluster_workup Work-up & Purification cluster_final Final Product 3-Fluoroaniline 3-Fluoroaniline Reaction_Vessel_1 Reaction Vessel (Acetone) 3-Fluoroaniline->Reaction_Vessel_1 Ammonium_Thiocyanate Ammonium_Thiocyanate Reaction_Vessel_2 Reaction Vessel (Water, Reflux) Ammonium_Thiocyanate->Reaction_Vessel_2 HCl HCl HCl->Reaction_Vessel_1 Intermediate_Product 3-Fluorophenylammonium Chloride Reaction_Vessel_1->Intermediate_Product Intermediate_Product->Reaction_Vessel_2 Precipitation Precipitation (Cold Water) Reaction_Vessel_2->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Aqueous Ethanol) Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Signaling Pathway

Thiourea derivatives have been identified as promising anticancer agents, with some exhibiting inhibitory activity against key enzymes in cellular signaling pathways.[9] For instance, certain urea and thiourea compounds have been shown to inhibit mitogen-activated protein kinase-activated protein kinase 2 (MK-2), an enzyme involved in inflammatory responses and cell proliferation.[9] The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound, leading to an anticancer effect.

Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK Activates MK2 MK-2 p38_MAPK->MK2 Activates Target_Proteins Target Proteins (e.g., for proliferation, survival) MK2->Target_Proteins Phosphorylates Cellular_Response Cell Proliferation & Survival Target_Proteins->Cellular_Response Promotes Thiourea This compound Thiourea->Inhibition_Node

Caption: Potential inhibition of the p38/MK-2 signaling pathway by this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(3-Fluorophenyl)-2-thiourea, a compound of interest in medicinal chemistry and drug development. This document details the compound's known physical and chemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities through proposed signaling pathways. The information is presented to support further research and development efforts involving this and related thiourea derivatives.

Physicochemical Properties

This compound is a synthetic organosulfur compound. Its core structure consists of a thiourea group substituted with a 3-fluorophenyl moiety. The physicochemical properties of this compound are critical for its handling, formulation, and biological activity assessment. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₇FN₂S[1][2]
Molecular Weight 170.21 g/mol [1][2]
CAS Number 458-05-9[1][2]
Appearance Almost white fine crystalline powder[3]
Melting Point 114-117 °C (lit.)[3]
Boiling Point 259.3 ± 42.0 °C (Predicted)[3]
Density 1.397 ± 0.06 g/cm³ (Predicted)[3]
pKa 12.61 ± 0.70 (Predicted)[3]
Solubility Soluble in Methanol*[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3-fluoroaniline with an appropriate isothiocyanate precursor. A common and effective method involves the in-situ generation of an acyl isothiocyanate from an acid chloride and a thiocyanate salt, followed by reaction with the amine.

Materials:

  • 3-Fluoroaniline

  • Benzoyl chloride (or other suitable acid chloride)

  • Ammonium thiocyanate

  • Anhydrous acetone or acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • Preparation of Benzoyl Isothiocyanate (in-situ): In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. To this solution, add benzoyl chloride (1.0 equivalent) dropwise at room temperature. The reaction mixture is then stirred at reflux for 1-2 hours to form benzoyl isothiocyanate.

  • Reaction with 3-Fluoroaniline: After the formation of benzoyl isothiocyanate, cool the reaction mixture to room temperature. Add a solution of 3-fluoroaniline (1.0 equivalent) in anhydrous acetone dropwise to the flask.

  • Reaction Completion: Stir the resulting mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of 1-benzoyl-3-(3-fluorophenyl)-2-thiourea will form.

  • Hydrolysis (if N-benzoyl derivative is not the desired final product): To obtain the title compound, the intermediate can be hydrolyzed. The filtered solid is suspended in an aqueous solution of sodium hydroxide (2M) and heated at reflux for 2-3 hours.

  • Isolation and Purification: After cooling, the reaction mixture is neutralized with hydrochloric acid, leading to the precipitation of this compound. The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture. The purity of the final product should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow for Synthesis

G Synthesis Workflow cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Thiourea Formation cluster_2 Step 3: Hydrolysis & Purification Ammonium_Thiocyanate Ammonium Thiocyanate Reflux1 Reflux (1-2h) Ammonium_Thiocyanate->Reflux1 Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reflux1 Acetone Anhydrous Acetone Acetone->Reflux1 Benzoyl_Isothiocyanate Benzoyl Isothiocyanate (in-situ) Reflux1->Benzoyl_Isothiocyanate Stirring Stir at RT (2-4h) Benzoyl_Isothiocyanate->Stirring Fluoroaniline 3-Fluoroaniline Fluoroaniline->Stirring Intermediate 1-Benzoyl-3-(3-fluorophenyl) -2-thiourea Stirring->Intermediate Hydrolysis NaOH (aq), Reflux Intermediate->Hydrolysis Neutralization HCl (aq) Hydrolysis->Neutralization Filtration_Wash Filtration & Washing Neutralization->Filtration_Wash Recrystallization Recrystallization Filtration_Wash->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis and purity determination of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of this moderately polar compound.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting mobile phase of 30-40% acetonitrile in water, gradually increasing to 80-90% acetonitrile over 15-20 minutes, should provide good resolution. The mobile phase should be filtered and degassed before use.

  • Flow Rate: A flow rate of 1.0 mL/min is recommended.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Based on the UV absorbance of the phenylthiourea chromophore, a detection wavelength in the range of 230-260 nm is appropriate. A PDA detector can be used to determine the optimal wavelength.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Further dilutions can be made with the initial mobile phase composition to create calibration standards.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a series of calibration standards of known concentrations to establish a calibration curve.

  • Inject the sample solution of this compound.

  • Identify the peak corresponding to this compound based on its retention time.

  • Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

  • Assess the purity of the sample by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Experimental Workflow for HPLC Analysis

G HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Methanol/Acetonitrile) Sample_Injection Sample Injection Sample_Prep->Sample_Injection HPLC_System HPLC System (C18 Column, UV Detector) Calibration Calibration Curve Generation (Inject Standards) HPLC_System->Calibration Method_Setup Method Setup (Mobile Phase, Flow Rate, Gradient) Method_Setup->HPLC_System Calibration->Sample_Injection Data_Acquisition Data Acquisition (Chromatogram) Sample_Injection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis

Caption: A standard workflow for the quantitative analysis of this compound by HPLC.

Potential Biological Activities and Signaling Pathways

Thiourea derivatives are a class of compounds known for a wide range of biological activities, including anticancer and anti-inflammatory effects. While the specific molecular targets of this compound are not yet fully elucidated, based on studies of structurally similar compounds, plausible mechanisms of action can be proposed.

Proposed Anticancer Activity: Induction of Apoptosis

Many thiourea derivatives have been shown to induce apoptosis in various cancer cell lines. A potential mechanism involves the activation of intrinsic and extrinsic apoptotic pathways. This can be initiated by cellular stress induced by the compound, leading to the activation of caspases, a family of proteases that execute programmed cell death.

Proposed Apoptosis Induction Pathway

G Proposed Apoptosis Induction Pathway Compound This compound Cellular_Stress Cellular Stress Compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase 9 Apoptosome->Caspase9 Procaspase9 Pro-caspase 9 Procaspase9->Apoptosome Caspase3 Caspase 3 Caspase9->Caspase3 Procaspase3 Pro-caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A plausible intrinsic apoptosis pathway initiated by this compound.

Proposed Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory properties of some thiourea derivatives are thought to be mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, the transcription of various pro-inflammatory cytokines and enzymes can be suppressed.

Proposed Anti-inflammatory Signaling Pathway

G Proposed Anti-inflammatory Pathway Compound This compound Compound->Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_P IκB Phosphorylation IKK->IkB_P IkB_D IκB Degradation IkB_P->IkB_D NFkB_Release NF-κB Release IkB_D->NFkB_Release NFkB_Translocation NF-κB Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Inhibition->IKK

Caption: A proposed mechanism for the anti-inflammatory effect via inhibition of the NF-κB pathway.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it amenable to standard laboratory synthesis and analysis techniques. The presented protocols provide a solid foundation for researchers working with this molecule. Furthermore, its structural similarity to other biologically active thiourea derivatives suggests its potential as a lead compound in the development of new anticancer and anti-inflammatory agents. The proposed signaling pathways offer a starting point for mechanistic studies to elucidate its precise mode of action. Further research is warranted to fully explore the therapeutic potential of this compound.

References

In-Depth Technical Guide: 1-(3-Fluorophenyl)-2-thiourea (CAS 458-05-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)-2-thiourea, a compound of interest in medicinal chemistry and drug discovery. The document details its fundamental properties, a detailed synthesis protocol, and explores its potential biological significance based on the activities of related thiourea derivatives.

Core Chemical Information

This compound is a halogenated aromatic thiourea derivative. Its chemical and physical properties are summarized in the table below, providing a foundational understanding for researchers handling this compound.

PropertyValueCitation(s)
CAS Number 458-05-9[1][2][3]
Molecular Formula C₇H₇FN₂S[2][3]
Molecular Weight 170.21 g/mol [2][3]
Appearance White to off-white crystalline solid[2][4]
Melting Point 114-117 °C[4][5]
Boiling Point 259.3 °C at 760 mmHg[5]
Purity Typically ≥95%[3]

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 3-fluorophenyl isothiocyanate with ammonia. A generalized and detailed experimental protocol is provided below, based on established methods for thiourea synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Fluorophenyl isothiocyanate

  • Ammonia (aqueous solution, e.g., 25%)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenyl isothiocyanate (1 equivalent) in ethanol.

  • While stirring, slowly add an excess of aqueous ammonia solution (e.g., 1.5-2 equivalents) to the flask.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) to obtain the purified this compound.

  • Dry the final product under vacuum.

Logical Workflow for Synthesis:

G Workflow for the Synthesis of this compound A Dissolve 3-Fluorophenyl Isothiocyanate in Ethanol B Add Aqueous Ammonia Solution A->B Slowly, with stirring C Reflux the Reaction Mixture B->C Heat D Cool to Room Temperature C->D After 2-4 hours E Precipitation of Product D->E F Vacuum Filtration and Washing E->F G Recrystallization F->G For purification H Drying under Vacuum G->H I Pure this compound H->I G Hypothesized Apoptotic Pathway Modulated by a Thiourea Derivative cluster_cell Cancer Cell TD This compound (or related derivative) Target Intracellular Target (e.g., Kinase, Protein) TD->Target Inhibition/Modulation Mito Mitochondrial Stress Target->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

An In-depth Technical Guide on the Solubility and Stability of 1-(3-Fluorophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 1-(3-Fluorophenyl)-2-thiourea. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard protocols and theoretical frameworks necessary for its characterization. This guide serves as a foundational resource for researchers initiating studies on this compound, offering detailed experimental procedures for assessing its physicochemical properties. The described methods are critical for advancing its potential development as a therapeutic agent or research tool.

Introduction

This compound belongs to the thiourea class of compounds, which are recognized for their diverse biological activities. The incorporation of a fluorine atom on the phenyl ring can significantly modulate its physicochemical properties, including solubility and stability, which are critical determinants of its potential utility in pharmaceutical and research applications. Understanding these properties is a prerequisite for formulation development, pharmacokinetic studies, and ensuring the reliability of biological assay results. This guide details the standardized experimental procedures for a thorough evaluation of the solubility and stability profile of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a crucial factor that influences its absorption and bioavailability. The determination of solubility in various media is a fundamental step in its pre-formulation characterization.

Aqueous Solubility

Aqueous solubility is a key parameter for drug candidates intended for oral administration. The following table summarizes the expected data from aqueous solubility experiments.

Table 1: Aqueous Solubility Data for this compound

ParameterDescriptionExpected Outcome
Kinetic Solubility The concentration of a compound in an aqueous buffer after a short incubation time, typically determined from a DMSO stock solution.Provides an early indication of solubility for high-throughput screening.
Thermodynamic Solubility The concentration of a compound in a saturated aqueous solution at equilibrium.Represents the true solubility and is essential for formulation development.
pH-Solubility Profile The solubility of the compound at different pH values, typically from pH 1 to 10.Determines the impact of pH on solubility, which is critical for predicting its behavior in the gastrointestinal tract.
Organic Solvent Solubility

Solubility in organic solvents is important for purification, crystallization, and the preparation of stock solutions for in vitro and in vivo studies.

Table 2: Organic Solvent Solubility Data for this compound

SolventPolarity IndexExpected Use in Research
Dimethyl Sulfoxide (DMSO) 7.2Common solvent for stock solutions in biological assays.
Ethanol 4.3Used in formulations and as a co-solvent.
Methanol 5.1Often used in analytical method development and purification.
Acetonitrile 5.8Mobile phase component in HPLC analysis.
Dichloromethane (DCM) 3.1Used in organic synthesis and extraction.

Stability Assessment

Evaluating the chemical stability of a compound is mandated by regulatory guidelines to ensure its quality, safety, and efficacy over its shelf life. Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[1] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[2]

Table 3: Forced Degradation Study Conditions for this compound

Stress ConditionTypical Reagents and ConditionsPurpose
Acidic Hydrolysis 0.1 M to 1 M HCl, room temperature to 70°C.[3]To assess degradation in an acidic environment, mimicking stomach conditions.
Basic Hydrolysis 0.1 M to 1 M NaOH, room temperature to 70°C.[3]To evaluate stability in an alkaline environment, relevant to the intestinal tract.
Oxidative Degradation 3-30% Hydrogen Peroxide (H₂O₂), room temperature.To investigate susceptibility to oxidation, a common degradation pathway.
Thermal Degradation Dry heat, typically at temperatures above accelerated testing conditions (e.g., 60-80°C).To determine the impact of heat on the compound's integrity.
Photostability Exposure to a combination of visible and UV light, as per ICH Q1B guidelines.[4][5]To assess the compound's sensitivity to light exposure.

Experimental Protocols

Protocol for Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

  • Sampling and Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to buffer equil1 Agitate at constant temperature (24-48h) prep1->equil1 sep1 Centrifuge to pellet solid equil1->sep1 analysis1 Collect supernatant sep1->analysis1 analysis2 Analyze by HPLC-UV analysis1->analysis2 G cluster_prep Sample Preparation cluster_stress Stress Application cluster_process Sample Processing cluster_analysis Analysis prep1 Dissolve compound in stress media stress1 Incubate under stress conditions (heat, light, etc.) prep1->stress1 prep2 Prepare control sample prep2->stress1 stress2 Withdraw samples at time points stress1->stress2 process1 Neutralize acid/base samples stress2->process1 analysis1 Analyze by stability-indicating HPLC process1->analysis1 analysis2 Calculate % degradation & identify products analysis1->analysis2

References

Predictive Mechanistic Insights into 1-(3-Fluorophenyl)-2-thiourea: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Fluorophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules, which are recognized for their broad spectrum of biological activities. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. This technical guide provides a predictive overview of the mechanism of action of this compound, based on the documented activities of structurally related fluorophenyl thiourea derivatives. The content herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound.

The versatile bioactivity of thiourea derivatives encompasses antibacterial, antioxidant, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The core structure, characterized by a C=S group and two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets like proteins and enzymes.[2]

Predicted Biological Activities and Mechanisms of Action

Based on extensive literature analysis of analogous compounds, the predicted mechanisms of action for this compound are multifaceted and can be categorized into several key areas:

Anticancer Activity

Thiourea derivatives are a promising class of anticancer agents, demonstrating efficacy against a range of leukemia and solid tumors.[4] The proposed anticancer mechanisms for fluorophenyl thioureas involve:

  • Enzyme Inhibition:

    • Protein Tyrosine Kinases (PTKs): Many thiourea derivatives exhibit inhibitory activity against PTKs, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[4]

    • Topoisomerase II: Inhibition of topoisomerase II, an enzyme essential for DNA replication, is another potential mechanism by which these compounds can exert cytotoxic effects on cancer cells.[4]

    • Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): Some derivatives have been shown to be potent inhibitors of MK-2, a key component of the MAPK signaling pathway involved in inflammation and cancer.[4]

  • Induction of Apoptosis: Substituted thiourea derivatives have been observed to induce apoptosis (programmed cell death) in cancer cells.[5] Studies on related compounds have shown that they can trigger both early and late-stage apoptosis in colon cancer and leukemia cell lines.[5][6]

  • Inhibition of Inflammatory Cytokines: A notable mechanism is the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6), which plays a role in the tumor microenvironment.[1][5] Certain thiourea derivatives have been shown to significantly decrease IL-6 secretion in colon cancer cells.[5]

A proposed signaling pathway for the anticancer activity of this compound is depicted below.

Anticancer_Mechanism cluster_cell Cancer Cell Compound This compound PTK Protein Tyrosine Kinases Compound->PTK Inhibition Topo_II Topoisomerase II Compound->Topo_II Inhibition MK2 MAPKAP Kinase 2 Compound->MK2 Inhibition Apoptosis_Pathway Apoptotic Pathway Compound->Apoptosis_Pathway Activation IL6_Secretion IL-6 Secretion Compound->IL6_Secretion Inhibition Signaling_Pathways Growth & Proliferation Signaling Pathways PTK->Signaling_Pathways DNA_Replication DNA Replication Topo_II->DNA_Replication MK2->Signaling_Pathways Cell_Death Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death Inflammation Tumor Microenvironment Inflammation IL6_Secretion->Inflammation

Predicted anticancer signaling pathway for this compound.

Antidiabetic Activity

Fluorophenyl thiourea derivatives have demonstrated significant potential in the management of diabetes through the inhibition of key carbohydrate-metabolizing enzymes.[7][8]

  • α-Amylase and α-Glucosidase Inhibition: These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars. Their inhibition slows down glucose absorption, thereby helping to manage postprandial hyperglycemia.[7] Studies on fluorophenyl thiourea derivatives have shown potent inhibitory effects on both α-amylase and α-glycosidase.[7][8]

The mechanism of action for the antidiabetic effects is illustrated in the following diagram.

Antidiabetic_Mechanism Compound This compound Alpha_Amylase α-Amylase Compound->Alpha_Amylase Inhibition Alpha_Glucosidase α-Glucosidase Compound->Alpha_Glucosidase Inhibition Carbohydrates Dietary Carbohydrates Carbohydrates->Alpha_Amylase Digestion Carbohydrates->Alpha_Glucosidase Digestion Glucose_Absorption Glucose Absorption Alpha_Amylase->Glucose_Absorption Alpha_Glucosidase->Glucose_Absorption Blood_Glucose Reduced Blood Glucose Levels Glucose_Absorption->Blood_Glucose

Predicted antidiabetic mechanism of action.

Antioxidant Activity

Many thiourea derivatives exhibit strong antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases.[7][8] The antioxidant capacity is typically evaluated through several assays:

  • Radical Scavenging: The ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[7]

  • Reducing Power: The capacity to reduce oxidized metal ions, such as Fe³⁺ to Fe²⁺ (FRAP assay) and Cu²⁺ to Cu⁺.[7]

Fluorophenyl thiourea derivatives have been shown to possess high antioxidant activity, in some cases exceeding that of standard antioxidants like BHA and BHT.[7]

Quantitative Data Summary

Compound/DerivativeTarget EnzymeIC₅₀ (nM)Reference
4-Fluorophenyl thioureaα-Amylase53.307[7][8]
4-Fluorophenyl thioureaα-Glycosidase24.928[7][8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the bioactivity of fluorophenyl thiourea derivatives.

General Experimental Workflow

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) In_Vitro_Screening->Antioxidant Antidiabetic Enzyme Inhibition Assays (α-Amylase, α-Glucosidase) In_Vitro_Screening->Antidiabetic Anticancer Cytotoxicity Assays (MTT, etc.) In_Vitro_Screening->Anticancer Data_Analysis Data Analysis & Interpretation Antioxidant->Data_Analysis Antidiabetic->Data_Analysis Mechanism_Studies Mechanism of Action Studies Anticancer->Mechanism_Studies Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism_Studies->Apoptosis Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Protein_Expression Western Blot (for target proteins) Mechanism_Studies->Protein_Expression Mechanism_Studies->Data_Analysis

A generalized experimental workflow for evaluating thiourea derivatives.

α-Amylase Inhibition Assay

  • Preparation of Solutions: Prepare a solution of α-amylase in phosphate buffer (pH 6.8). A solution of the test compound (this compound) is prepared in DMSO. A 1% starch solution is used as the substrate.

  • Incubation: The enzyme solution is pre-incubated with the test compound at various concentrations for 10 minutes at 37°C.

  • Reaction Initiation: The starch solution is added to the mixture to start the reaction, and the incubation continues for a further 15 minutes.

  • Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent.

  • Color Development: The mixture is heated in a boiling water bath for 5 minutes to allow for color development.

  • Measurement: After cooling to room temperature, the absorbance is measured at 540 nm using a microplate reader. Acarbose is typically used as a positive control.

  • Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting inhibition percentage against the logarithm of the compound concentration.

α-Glucosidase Inhibition Assay

  • Preparation of Solutions: Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8). The test compound is dissolved in DMSO. p-nitrophenyl-α-D-glucopyranoside (pNPG) is used as the substrate.

  • Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound for 10 minutes at 37°C.

  • Reaction Initiation: The pNPG solution is added to initiate the reaction, and the mixture is incubated for another 20 minutes.

  • Reaction Termination: The reaction is terminated by adding a sodium carbonate solution.

  • Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm. Acarbose is used as a standard inhibitor.

  • Calculation: The IC₅₀ value is determined from the dose-response curve.

DPPH Radical Scavenging Assay

  • Preparation of Solutions: A solution of DPPH in methanol is prepared. The test compound is dissolved in methanol at various concentrations.

  • Reaction: The DPPH solution is added to the test compound solutions.

  • Incubation: The mixture is shaken and allowed to stand in the dark for 30 minutes at room temperature.

  • Measurement: The absorbance is measured at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: The scavenging activity is calculated as a percentage of the decrease in absorbance of the DPPH solution, and the IC₅₀ value is determined.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., SW480, SW620) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

The available evidence on fluorophenyl thiourea derivatives strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent. Its predicted mechanisms of action, including potent enzyme inhibition and induction of apoptosis, position it as a molecule of interest for anticancer and antidiabetic applications. The antioxidant properties may also contribute to its overall therapeutic profile by mitigating oxidative stress. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its biological activities and the elucidation of its precise molecular mechanisms. Further preclinical studies are warranted to validate these predictions and to explore the full therapeutic potential of this compound.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Fluorinated Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into thiourea scaffolds has emerged as a powerful approach in medicinal chemistry, yielding a diverse class of compounds with significant and varied biological activities. The unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, have profound effects on the pharmacological profiles of these molecules. This technical guide provides an in-depth exploration of the prominent biological activities of fluorinated thiourea compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity

Fluorinated thiourea derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in tumor progression.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative fluorinated thiourea compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µg/mL)Reference
4a (Fluorinated pyridine derivative)HepG2 (Liver Carcinoma)4.8[1][2]
3c HepG2 (Liver Carcinoma)Comparable to Cisplatin[3]
4b HepG2 (Liver Carcinoma)Less active than 3c[3]
4c HepG2 (Liver Carcinoma)Less active than 4b[3]
4a MCF-7 (Breast Carcinoma)Less active than against HepG2[3]
3c MCF-7 (Breast Carcinoma)Less active than 4a[3]
ATX 11 (Iodine at meta position)HK-1 (Nasopharyngeal Carcinoma)4.7 µM[4]
Cisplatin (Reference) HK-1 (Nasopharyngeal Carcinoma)8.9 µM[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5][6][7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Fluorinated thiourea compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the fluorinated thiourea compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.[5] Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a no-treatment control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis to determine the IC50 value.[5]

Signaling Pathways in Anticancer Activity

Fluorinated thiourea compounds have been shown to interfere with key signaling pathways implicated in cancer development and progression.

One such pathway is the Wnt/β-catenin signaling pathway .[8] Aberrant activation of this pathway is a hallmark of many cancers. Some fluorinated thiourea derivatives have been found to inhibit this pathway, leading to a decrease in the proliferation and migration of cancer cells.

Another important target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . Specifically, some fluorinated thiourea derivatives have been shown to inhibit Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2), a key downstream effector of the p38 MAPK stress-response pathway.[9][10] Inhibition of MK2 can lead to reduced production of pro-inflammatory cytokines that are involved in tumorigenesis.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled (Dsh) Frizzled_LRP->Dishevelled Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibition beta_Catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->beta_Catenin_cyto Degradation beta_Catenin_nuc β-catenin (Nucleus) beta_Catenin_cyto->beta_Catenin_nuc Translocation TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation Thiourea Fluorinated Thiourea Compound Thiourea->Destruction_Complex Modulation?

Caption: Wnt/β-catenin signaling pathway and potential inhibition.

MAPKAPK2_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) p38_MAPK p38 MAPK Stress->p38_MAPK Activation MAPKAPK2 MAPKAPK2 (MK2) p38_MAPK->MAPKAPK2 Phosphorylation & Activation HSP27 HSP27 MAPKAPK2->HSP27 Phosphorylation Cytokine_mRNA Pro-inflammatory Cytokine mRNA (e.g., TNF-α) MAPKAPK2->Cytokine_mRNA Stabilization Translation Translation Cytokine_mRNA->Translation Thiourea Fluorinated Thiourea Compound Thiourea->MAPKAPK2 Inhibition

Caption: MAPKAPK2 signaling pathway and inhibition by fluorinated thioureas.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated thiourea derivatives have shown promising activity against a variety of bacterial strains.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of a fluorinated pyridine derivative (4a), with data presented as Minimum Inhibitory Concentration (MIC) values.

Compound IDBacterial StrainMIC (µg/mL)Reference
4a Staphylococcus aureus1.95 - 15.63[1][2]
4a Bacillus subtilis1.95 - 15.63[1][2]
4a Escherichia coli1.95 - 15.63[1][2]
4a Pseudomonas aeruginosa1.95 - 15.63[1][2]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[11][12][13]

Materials:

  • Bacterial strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Fluorinated thiourea compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.[13] This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute the standardized inoculum to the appropriate concentration for testing.

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the fluorinated thiourea compounds in the broth medium directly in the 96-well microtiter plate.[12]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial inoculum. The final volume in each well is typically 100-200 µL.[12]

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[11]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[14]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[11]

Experimental_Workflow Start Start: Compound Synthesis & Characterization InVitro_Screening In Vitro Biological Screening Start->InVitro_Screening Anticancer Anticancer Assays (e.g., MTT) InVitro_Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) InVitro_Screening->Antimicrobial Enzyme Enzyme Inhibition Assays InVitro_Screening->Enzyme Data_Analysis Data Analysis (IC50, MIC, Ki) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Enzyme->Data_Analysis Mechanism Mechanism of Action Studies Data_Analysis->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling Docking Molecular Docking Mechanism->Docking Lead_Opt Lead Optimization Mechanism->Lead_Opt End Preclinical Development Lead_Opt->End

Caption: General experimental workflow for evaluating fluorinated thioureas.

Enzyme Inhibition

Fluorinated thiourea derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases, including diabetes and cancer.

Quantitative Enzyme Inhibition Data

The following table presents the inhibitory activity of fluorinated thiourea compounds against key enzymes.

Compound ClassTarget EnzymeIC50 / KiReference
Fluorophenyl thioureaα-AmylaseIC50: 53.307 nM[15]
Fluorophenyl thioureaα-GlucosidaseIC50: 24.928 nM[15]
Sulphonyl thiourea (7c)Carbonic Anhydrase IXKi: 125.1 nM[13]
Sulphonyl thiourea (7d)Carbonic Anhydrase XIIKi: 111.0 nM[13]
Experimental Protocols for Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.[3][16]

Materials:

  • α-Amylase solution

  • Starch solution (substrate)

  • Phosphate buffer (pH 6.9)

  • Fluorinated thiourea compounds

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • 96-well plate and microplate reader

Procedure:

  • Pre-incubation: Pre-incubate a mixture of the test compound and α-amylase solution at 37°C for a defined period (e.g., 10-20 minutes).[17]

  • Reaction Initiation: Add starch solution to initiate the enzymatic reaction and incubate at 37°C.[17]

  • Reaction Termination: Stop the reaction by adding DNS reagent and boiling the mixture.[18]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at 540 nm.[18]

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (without inhibitor). The IC50 value is then determined.[17]

This assay determines the inhibitory effect of a compound on α-glucosidase, another key enzyme in carbohydrate metabolism.[19][20]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (pH 6.8)

  • Fluorinated thiourea compounds

  • Sodium carbonate

  • 96-well plate and microplate reader

Procedure:

  • Pre-incubation: A mixture of the α-glucosidase enzyme and the test compound is pre-incubated.[19]

  • Reaction Initiation: The reaction is initiated by adding the pNPG substrate.[19]

  • Incubation: The reaction mixture is incubated at 37°C.[19]

  • Reaction Termination: The reaction is stopped by adding sodium carbonate.[19]

  • Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.[19]

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.[19]

This assay measures the inhibition of carbonic anhydrase (CA), a metalloenzyme involved in various physiological processes.[15][21]

Materials:

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA) as a substrate

  • Tris-HCl buffer (pH 7.4)

  • Fluorinated thiourea compounds

  • 96-well plate and microplate reader

Procedure:

  • Enzyme-Inhibitor Pre-incubation: The CA enzyme is pre-incubated with the test compound at room temperature.[15]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the p-NPA substrate.[15]

  • Kinetic Measurement: The increase in absorbance at 400 nm due to the formation of p-nitrophenol is monitored kinetically.[15]

  • Data Analysis: The rate of the reaction in the presence and absence of the inhibitor is used to calculate the percentage of inhibition and subsequently the Ki value.[21]

Conclusion

Fluorinated thiourea compounds represent a versatile and highly promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory agents underscores their potential for the development of novel therapeutics. The detailed methodologies and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of these potent compounds. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to fully elucidate their therapeutic potential and pave the way for their clinical application.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(3-Fluorophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(3-Fluorophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with generalized experimental protocols for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.70Singlet (broad)1HN-H (Phenyl side)
~7.40-7.20Multiplet1HAr-H
~7.20-7.00Multiplet2HAr-H
~6.90-6.70Multiplet1HAr-H
~2.00Singlet (broad)2H-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~181.0C =S (Thiocarbonyl)
~163.0 (d, ¹JCF ≈ 245 Hz)C -F
~140.0 (d, ³JCF ≈ 8 Hz)Ar-C (ipso, attached to NH)
~131.0 (d, ³JCF ≈ 8 Hz)Ar-C H
~123.0 (d, ⁴JCF ≈ 3 Hz)Ar-C H
~115.0 (d, ²JCF ≈ 21 Hz)Ar-C H
~110.0 (d, ²JCF ≈ 21 Hz)Ar-C H

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretching (NH₂)
~3150MediumN-H Stretching (Aryl-NH)
~1600Medium-StrongC=C Aromatic Stretching
~1540StrongN-H Bending
~1480StrongC-N Stretching
~1250MediumC=S Stretching (Thiocarbonyl)
~1150StrongC-F Stretching

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
170High[M]⁺ (Molecular Ion)
111Medium[M - SCN]⁺
95High[C₆H₄F]⁺
69Medium[C₅H₄F]⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is based on the common synthesis of N-aryl thioureas from the corresponding isothiocyanate.

Materials:

  • 3-Fluorophenyl isothiocyanate

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 3-fluorophenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add an excess of aqueous ammonia (e.g., 5-10 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to assign chemical shifts, multiplicities, and integrations.

IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Synthesis_Workflow Start Start: Reagents Reaction Reaction: 3-Fluorophenyl isothiocyanate + Ammonia in Ethanol Start->Reaction Mixing Monitoring Monitoring (TLC) Reaction->Monitoring Stirring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow Sample Purified Sample: This compound NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR IR Analysis (FTIR-ATR/KBr) Sample->IR MS MS Analysis (ESI/EI) Sample->MS Data_Analysis Data Interpretation & Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

1-(3-Fluorophenyl)-2-thiourea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(3-Fluorophenyl)-2-thiourea, a member of the fluorinated thiourea class of compounds. While specific research on the 3-fluoro isomer is limited, this document compiles available information on its synthesis, physicochemical properties, and potential biological activities by drawing parallels with closely related fluorophenyl thiourea derivatives. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in drug discovery and development, particularly in areas where thiourea derivatives have shown promise, such as anticancer and enzyme inhibition activities.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. The incorporation of a fluorine atom into the phenyl ring of thiourea derivatives can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. This compound is one such derivative, the full potential of which is yet to be extensively explored. This guide summarizes the current, albeit limited, knowledge on this specific compound and provides a broader context based on the activities of its isomers and related compounds.

Physicochemical Properties

Key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 458-05-9[1]
Molecular Formula C₇H₇FN₂S[1]
Molecular Weight 170.21 g/mol [1]
Appearance Almost white fine crystalline powder[2]
Purity ≥95% - 99% (commercially available)[1][2]

Synthesis and Characterization

While a specific discovery paper for this compound is not readily identifiable, the synthesis of N-aryl thioureas is a well-established chemical transformation. A general and reliable method involves the reaction of an appropriately substituted phenyl isothiocyanate with an amine. In the case of this compound, this would involve the reaction of 3-fluorophenyl isothiocyanate with ammonia.

Alternatively, a common synthetic route for N-substituted thioureas involves the reaction of an amine with an isothiocyanate generated in situ from the corresponding acyl chloride and a thiocyanate salt.[3]

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds.[3]

Materials:

  • 3-Fluoroaniline

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Solvent (e.g., Acetone, Ethanol)

Procedure:

  • Formation of 3-Fluorophenyl isothiocyanate (in situ): 3-Fluoroaniline is reacted with ammonium thiocyanate in the presence of hydrochloric acid. This reaction typically proceeds at elevated temperatures.

  • Reaction with Ammonia: The in-situ generated 3-fluorophenyl isothiocyanate is then reacted with a source of ammonia to form the target thiourea.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed and can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks for the aromatic and thiourea protons and carbons.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-H, C=S, and C-F stretching vibrations.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S).

G General Synthesis Workflow for this compound cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Thiourea Formation cluster_2 Step 3: Purification A 3-Fluoroaniline C 3-Fluorophenyl isothiocyanate (in situ) A->C Reaction B Ammonium Thiocyanate + HCl B->C E This compound (Crude) C->E Reaction D Ammonia D->E F Recrystallization E->F G Pure this compound F->G G Hypothetical Signaling Pathway Inhibition by a Thiourea Derivative A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Proliferation, Survival F->G H This compound (Hypothetical) H->D

References

Technical Guide: 1-(3-Fluorophenyl)-2-thiourea - Purity and Quality Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for 1-(3-Fluorophenyl)-2-thiourea. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the quality and consistency of this compound for their studies.

Physicochemical Properties and Identification

This compound is a substituted thiourea derivative. Its identity and basic properties are summarized below.

ParameterSpecification
Chemical Name This compound
CAS Number 458-05-9[1][2]
Molecular Formula C₇H₇FN₂S[1][2]
Molecular Weight 170.21 g/mol [1][2]
Appearance White to off-white crystalline powder or solid
Solubility Soluble in organic solvents such as DMSO and methanol

Purity and Quality Specifications

The purity of this compound is a critical parameter for its use in research and development. The following table outlines the typical purity specifications and potential impurities.

TestSpecificationMethod
Purity (by HPLC) ≥ 95% to ≥ 97%[1][3]High-Performance Liquid Chromatography (HPLC)
Identity Conforms to the structure¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry
Residual Solvents To be determined based on synthesisGas Chromatography (GC)
Elemental Analysis Conforms to theoretical values (C, H, N, S)Combustion Analysis[4]
Water Content To be determinedKarl Fischer Titration

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the quality of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used for the separation of polar compounds like thiourea derivatives.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. The specific gradient will need to be optimized.

  • Detection: UV detection at a wavelength of 200 nm is suitable for thiourea compounds.[5]

  • Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol) and diluted to an appropriate concentration.

  • Analysis: The sample is injected into the HPLC system, and the peak area of this compound is compared to the total peak area of all components to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 3-fluorophenyl group and the protons of the thiourea moiety. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure.

  • ¹³C NMR Analysis: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

  • ¹⁹F NMR Analysis: Given the presence of a fluorine atom, ¹⁹F NMR can be a valuable technique for structural elucidation and purity assessment.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Analysis: The FT-IR spectrum should exhibit characteristic absorption bands for the N-H, C=S (thiocarbonyl), and C-N stretching vibrations, as well as bands corresponding to the aromatic ring.[7][8][9] Expected characteristic peaks include N-H stretching around 3400-3200 cm⁻¹, C=S stretching around 1250-1020 cm⁻¹, and C-N stretching around 1400-1250 cm⁻¹.

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound, which should match the theoretical values for the molecular formula C₇H₇FN₂S.

  • Instrumentation: A CHNS elemental analyzer.

  • Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.[1][4]

  • Analysis: The experimentally determined percentages of C, H, N, and S are compared with the calculated theoretical values. A close correlation confirms the elemental composition of the compound.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound.

QC_Workflow cluster_synthesis Synthesis and Purification cluster_qc Quality Control Analysis cluster_disposition Product Disposition Start Raw Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Initial_QC Initial QC Checks (Appearance, Solubility) Purification->Initial_QC Structural_ID Structural Identification (NMR, FT-IR, MS) Initial_QC->Structural_ID Purity_Assay Purity Assay (HPLC) Structural_ID->Purity_Assay Elemental Elemental Analysis Purity_Assay->Elemental Final_Spec Final Specification Check Elemental->Final_Spec Pass Release for Use Final_Spec->Pass Meets Specs Fail Reject/Reprocess Final_Spec->Fail Fails Specs

Caption: Quality Control Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for 1-(3-Fluorophenyl)-2-thiourea In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are a subject of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and enzyme-inhibiting properties.[1][2][3] The incorporation of a fluorine atom into the phenyl ring can modulate the compound's lipophilicity, bioavailability, and overall biological potency.[1] These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound.

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of related thiourea derivatives, its biological effects may stem from various mechanisms.[2] In the context of anticancer activity, thioureas have been shown to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine kinases and topoisomerase II.[4][5] For antimicrobial applications, they may disrupt microbial cell processes. Additionally, some thiourea derivatives exhibit potent inhibitory effects on enzymes like α-amylase and α-glycosidase, suggesting potential applications in diabetes management.[6] The protocols outlined below are designed to investigate these potential mechanisms.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT reagent by mitochondrial dehydrogenases of viable cells into a purple formazan product.[7]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated cells) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Resazurin solution (optional, for viability indication)

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions. The final volume in each well should be 100-200 µL.

  • Controls: Include a positive control (microorganism with a known antimicrobial agent), a negative control (broth only), and a growth control (microorganism in broth with DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol evaluates the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to achieve the desired final concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the compound dilutions to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Data Presentation

The quantitative data generated from these assays can be summarized in the following tables for clear comparison.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-748Example Value
A54948Example Value
HeLa48Example Value

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureusExample Value
Escherichia coliExample Value
Candida albicansExample Value

Table 3: Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)
DPPH Radical ScavengingExample Value
ABTS Radical ScavengingExample Value

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions in DMSO/Medium Cytotoxicity Cytotoxicity Assay (MTT) Serial_Dilutions->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) Serial_Dilutions->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Serial_Dilutions->Antioxidant IC50_Cytotoxicity IC50 Calculation (Cytotoxicity) Cytotoxicity->IC50_Cytotoxicity MIC_Determination MIC Determination Antimicrobial->MIC_Determination IC50_Antioxidant IC50 Calculation (Antioxidant) Antioxidant->IC50_Antioxidant

Caption: General workflow for in vitro evaluation of this compound.

Apoptosis_Signaling_Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Postulated apoptotic signaling pathway for cytotoxic thiourea derivatives.

References

Application Notes and Protocols for 1-(3-Fluorophenyl)-2-thiourea in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-(3-Fluorophenyl)-2-thiourea in cell culture studies. This document outlines the compound's potential applications, presents detailed experimental protocols, and includes quantitative data and visual representations of associated signaling pathways.

Introduction

This compound is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins, making this compound a compound of interest for cancer research and drug development.

Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, studies on structurally related fluorophenyl thiourea derivatives suggest several potential modes of action in cancer cells:

  • Induction of Apoptosis: Many thiourea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell dismantling.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at specific checkpoints, such as G2/M or G1, thereby preventing cell proliferation.

  • Inhibition of Signaling Pathways: Thiourea derivatives have been implicated in the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt/β-catenin pathway.

  • Microtubule Disruption: Some thiourea compounds have been found to interfere with microtubule polymerization dynamics, a mechanism similar to that of established anticancer drugs like taxanes and vinca alkaloids.

Applications in Cell Culture Studies

This compound can be utilized in a variety of in vitro cell culture experiments to investigate its potential as an anticancer agent. Key applications include:

  • Cytotoxicity and Antiproliferative Assays: To determine the effective concentration range of the compound and its ability to inhibit the growth of various cancer cell lines.

  • Apoptosis Assays: To elucidate whether the compound induces programmed cell death and to investigate the underlying apoptotic pathways.

  • Cell Cycle Analysis: To identify the specific phase of the cell cycle at which the compound exerts its effects.

  • Signaling Pathway Analysis: To explore the molecular targets and signaling cascades affected by the compound.

  • Microtubule Polymerization Assays: To assess the direct impact of the compound on tubulin dynamics.

Data Presentation: Representative Cytotoxicity of Fluorophenyl Thiourea Derivatives

The following table summarizes representative 50% inhibitory concentration (IC₅₀) values for fluorophenyl thiourea derivatives against various human cancer cell lines, as reported in the literature. This data provides an expected range of activity for compounds of this class.

Compound ClassCell LineCancer TypeRepresentative IC₅₀ (µM)
Fluorophenyl Thiourea DerivativesMCF-7Breast Cancer5 - 50
HepG2Liver Cancer4 - 25
SW480Colon Cancer9 - 60
SW620Colon Cancer1.5 - 55
PC3Prostate Cancer7 - 30
K-562Leukemia6 - 20

Note: The IC₅₀ values are highly dependent on the specific chemical structure of the derivative, the cell line tested, and the experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolving: Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

Protocol for MTT Cytotoxicity Assay

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h (37°C, 5% CO2) start->incubation1 treatment Add this compound (various concentrations) incubation1->treatment incubation2 Incubate 24/48/72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 3-4h add_mtt->incubation3 add_dmso Add DMSO to Dissolve Formazan Crystals incubation3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Protocol for Apoptosis Detection by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells into 6-well plates at a density of 1-2 x 10⁵ cells per well and incubate for 24 hours. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed & Treat Cells with This compound harvest_cells Harvest Adherent & Floating Cells seed_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min in Dark add_stains->incubate acquire_data Acquire Data on Flow Cytometer incubate->acquire_data analyze_quadrants Analyze Quadrants: - Viable - Early Apoptotic - Late Apoptotic/Necrotic acquire_data->analyze_quadrants

Caption: Workflow for apoptosis detection using flow cytometry.

Signaling Pathways

Potential Inhibition of the Wnt/β-catenin Signaling Pathway

Thiourea derivatives have been shown to interfere with the Wnt/β-catenin pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer. Inhibition of this pathway by compounds like this compound could lead to decreased cancer cell growth.

Wnt_Pathway_Inhibition cluster_pathway Wnt/β-catenin Signaling Pathway cluster_nucleus Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome Nucleus Nucleus beta_catenin->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates beta_catenin_n β-catenin beta_catenin_n->TCF_LEF Binds Inhibitor This compound Inhibitor->Dsh Potential Inhibition Point

Caption: Potential inhibition of the Wnt/β-catenin signaling pathway.

Disruption of Microtubule Polymerization

Certain thiourea derivatives act as microtubule-destabilizing agents, leading to mitotic arrest and apoptosis. This is a well-established mechanism for several clinically used chemotherapeutics.

Microtubule_Disruption cluster_dynamics Microtubule Dynamics cluster_consequences Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization (Growth) Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Mitotic_Arrest Mitotic Arrest Polymerization->Mitotic_Arrest Leads to Depolymerization Depolymerization (Shrinkage) Microtubule->Depolymerization Depolymerization->Tubulin_Dimers Inhibitor This compound Inhibitor->Polymerization Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Disruption of microtubule polymerization dynamics.

Conclusion

This compound is a promising candidate for further investigation in cancer cell biology. The provided application notes and protocols offer a framework for researchers to explore its cytotoxic and mechanistic properties in a systematic manner. It is recommended to perform preliminary dose-response experiments to determine the optimal concentration range for specific cell lines and assays. Further studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by this compound.

Application Notes and Protocols: 1-(3-Fluorophenyl)-2-thiourea in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into phenyl rings can significantly modulate the pharmacokinetic and pharmacodynamic properties of molecules, often leading to enhanced potency and metabolic stability. This document provides an overview of the potential applications of 1-(3-Fluorophenyl)-2-thiourea in drug discovery, based on the activities reported for closely related fluorophenyl thiourea analogs. While specific data for this compound is limited in the current literature, the information presented herein, derived from analogous compounds, serves as a valuable guide for initiating research and development efforts with this molecule.

Thiourea derivatives have been extensively explored for various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1] Their biological effects are often attributed to their ability to form hydrogen bonds and coordinate with metal ions, enabling interaction with various biological targets such as enzymes and receptors.[2]

Potential Therapeutic Applications

Based on the bioactivities of analogous compounds, this compound holds potential in the following areas:

  • Anticancer Activity: Numerous thiourea derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4]

  • Enzyme Inhibition: Fluorophenyl thiourea derivatives have shown significant inhibitory activity against various enzymes. For instance, 4-fluorophenyl thiourea is a potent inhibitor of α-amylase and α-glycosidase, suggesting a potential role in the management of diabetes.[1][5]

  • Antimicrobial Activity: Thiourea derivatives have been reported to possess antibacterial and antifungal properties, indicating their potential as novel anti-infective agents.[6]

Quantitative Data Summary

The following table summarizes quantitative biological activity data for fluorophenyl thiourea derivatives closely related to this compound. This data provides a benchmark for the potential efficacy of the target compound.

Compound NameTargetAssayIC50Reference(s)
4-Fluorophenyl thioureaα-AmylaseEnzyme Inhibition53.307 nM[1][5]
4-Fluorophenyl thioureaα-GlycosidaseEnzyme Inhibition24.928 nM[1][5]
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon Cancer)Cytotoxicity (MTT)9.0 µM[3]
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon Cancer)Cytotoxicity (MTT)1.5 µM[3]
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (Leukemia)Cytotoxicity (MTT)6.3 µM[3]
1-(4-Chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Cell LinesCytotoxicity2.2 - 5.5 µM[3]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of N-monosubstituted thioureas, which can be adapted for this compound. The synthesis involves the reaction of the corresponding isothiocyanate with an amine.

Materials:

  • 3-Fluorophenyl isothiocyanate

  • Ammonia (e.g., in a solution of 1,4-dioxane or as ammonium hydroxide)

  • Dry 1,4-dioxane or ethanol

  • Triethylamine (optional, as a catalyst)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-fluorophenyl isothiocyanate (1 equivalent) in dry 1,4-dioxane or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add a solution of ammonia (1.1 equivalents) in the same solvent dropwise at room temperature. A catalytic amount of triethylamine can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow start Start dissolve Dissolve 3-Fluorophenyl isothiocyanate in solvent start->dissolve add_ammonia Add Ammonia solution dissolve->add_ammonia stir Stir at Room Temperature add_ammonia->stir monitor Monitor reaction by TLC stir->monitor monitor->stir Incomplete workup Solvent Evaporation monitor->workup Complete purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end_product Pure this compound characterize->end_product

Figure 1: General workflow for the synthesis of this compound.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic activity of a compound against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., SW480, SW620, K562)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in the culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_mtt MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound (serial dilutions) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

α-Amylase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of the compound on α-amylase activity.

Materials:

  • Porcine pancreatic α-amylase solution

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.9)

  • This compound stock solution (in DMSO)

  • DNSA (3,5-dinitrosalicylic acid) reagent

  • 96-well plate

  • Water bath

  • Microplate reader

Procedure:

  • Add 50 µL of the test compound at various concentrations to a 96-well plate.

  • Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the mixture at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm.

  • Acarbose can be used as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Potential Signaling Pathways

The anticancer activity of thiourea derivatives is often associated with the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins involved include caspases, Bcl-2 family proteins, and p53.

G cluster_pathway Potential Apoptotic Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway thiourea This compound death_receptor Death Receptor thiourea->death_receptor Potentially activates bax Bax thiourea->bax Activates bcl2 Bcl-2 thiourea->bcl2 Inhibits pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 3: A potential signaling pathway for thiourea-induced apoptosis.

Conclusion

This compound is a promising candidate for further investigation in drug discovery, particularly in the fields of oncology and metabolic diseases. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound. Further studies are warranted to elucidate its precise mechanism of action, identify its specific molecular targets, and assess its in vivo efficacy and safety profile. The structure-activity relationships derived from a broader library of fluorophenyl thiourea analogs will be instrumental in optimizing the therapeutic potential of this chemical scaffold.

References

Application Notes and Protocols for 1-(3-Fluorophenyl)-2-thiourea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(3-fluorophenyl)-2-thiourea as a versatile intermediate in the synthesis of various heterocyclic compounds, particularly thiazole derivatives. The protocols detailed below are based on established synthetic methodologies and are intended to guide researchers in the preparation of novel compounds with potential biological activities.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of the fluorophenyl group can enhance the metabolic stability and binding affinity of the resulting molecules to biological targets. The thiourea moiety serves as a key functional group for the construction of various heterocyclic systems, most notably thiazoles, which are present in a wide range of pharmacologically active compounds.

Application: Synthesis of 2-Amino-4-arylthiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the cyclocondensation of a thiourea with an α-haloketone. This compound can be effectively employed in this reaction to synthesize a variety of 2-(3-fluorophenylamino)-4-arylthiazole derivatives. These compounds are of significant interest as they are scaffolds for potential antimicrobial and anticancer agents.

A general workflow for this synthetic application is outlined below:

Hantzsch_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis 1_3_FPT This compound reaction_conditions Solvent (e.g., Ethanol) Reflux 1_3_FPT->reaction_conditions alpha_haloketone α-Haloketone (e.g., 2-Bromoacetophenone) alpha_haloketone->reaction_conditions cooling Cooling reaction_conditions->cooling Reaction Completion filtration Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization product 2-(3-Fluorophenylamino)-4-arylthiazole recrystallization->product characterization Characterization (NMR, IR, MS, M.P.) product->characterization

Figure 1: General workflow for the Hantzsch synthesis of 2-(3-Fluorophenylamino)-4-arylthiazoles.
Experimental Protocol: Synthesis of 2-(3-Fluorophenylamino)-4-phenylthiazole

This protocol describes the synthesis of a representative 2-(3-fluorophenylamino)-4-arylthiazole derivative using this compound and 2-bromoacetophenone.

Materials:

  • This compound

  • 2-Bromoacetophenone (Phenacyl bromide)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol (10-15 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 2-(3-fluorophenylamino)-4-phenylthiazole.

Expected Results:

The synthesis is expected to yield the desired product in good to excellent yields. Characterization data for similar compounds reported in the literature can be used as a reference.

Compound Yield Melting Point (°C) Spectroscopic Data
2-(3-Fluorophenylamino)-4-phenylthiazoleTypically >80%Varies based on purity¹H NMR: Signals corresponding to aromatic protons and the thiazole ring proton. ¹³C NMR: Signals for aromatic and thiazole carbons. IR (cm⁻¹): Characteristic peaks for N-H, C=N, and C-S bonds. MS: Molecular ion peak corresponding to the product's molecular weight.

Potential Biological Activities of Synthesized Thiazole Derivatives

Thiazole derivatives are known to exhibit a wide range of biological activities. While specific data for 2-(3-fluorophenylamino)-4-arylthiazoles requires experimental validation, related compounds have shown promise in the following areas:

  • Antimicrobial and Antifungal Activity: The thiazole nucleus is a common feature in many antimicrobial and antifungal agents.[1][2][3] The synthesized compounds can be screened against various bacterial and fungal strains to determine their minimum inhibitory concentrations (MIC).

  • Anticancer Activity: Many thiazole derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against various cancer cell lines.[4][5][6][7] The synthesized compounds can be evaluated for their cytotoxic effects on different cancer cell lines.

The general workflow for evaluating the biological activity of the synthesized compounds is depicted below.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome synthesized_compound Synthesized Thiazole Derivative antimicrobial_assay Antimicrobial Assay (e.g., MIC determination) synthesized_compound->antimicrobial_assay anticancer_assay Anticancer Assay (e.g., MTT assay) synthesized_compound->anticancer_assay data_analysis Data Analysis (IC₅₀, MIC values) antimicrobial_assay->data_analysis anticancer_assay->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_compound Lead Compound Identification sar_studies->lead_compound

Figure 2: General workflow for the biological evaluation of synthesized thiazole derivatives.

Conclusion

This compound is a readily accessible and highly useful intermediate for the synthesis of biologically relevant heterocyclic compounds. The Hantzsch thiazole synthesis provides a straightforward and efficient route to novel 2-(3-fluorophenylamino)-4-arylthiazole derivatives. The protocols and workflows presented here offer a solid foundation for researchers to explore the synthetic potential of this intermediate and to investigate the pharmacological properties of its derivatives in the quest for new therapeutic agents.

References

Application Notes and Protocols for Testing the Bioactivity of 1-(3-Fluorophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the potential biological activities of the compound 1-(3-Fluorophenyl)-2-thiourea. Thiourea derivatives are a well-documented class of compounds exhibiting a wide spectrum of bioactivities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[1][2][3] This document outlines detailed protocols for a tiered screening approach to systematically evaluate the therapeutic potential of this compound.

I. Preliminary Bioactivity Screening

The initial phase of testing is designed to broadly assess the cytotoxic, antimicrobial, and antioxidant properties of this compound.

Many thiourea derivatives have demonstrated potential as anticancer agents by inhibiting the growth of various cancer cell lines.[2][3] A primary screening against a panel of cancer cell lines is recommended to determine the cytotoxic potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))

  • Normal human cell line (e.g., HEK293 (embryonic kidney))

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

Cell LineCompoundIC50 (µM)
MCF-7This compound
A549This compound
HeLaThis compound
HEK293This compound
MCF-7Doxorubicin (Control)
A549Doxorubicin (Control)
HeLaDoxorubicin (Control)
HEK293Doxorubicin (Control)

Experimental Workflow for Anticancer Screening

G Anticancer Screening Workflow A Seed Cancer and Normal Cells in 96-well plates B Prepare Serial Dilutions of This compound A->B Parallel Step C Treat Cells with Compound (0.1 - 100 µM) A->C B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 Values H->I G Hypothetical MAPK/ERK Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Compound This compound Compound->Raf Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

References

Application Notes and Protocols for the Analytical Detection of 1-(3-Fluorophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical detection and quantification of 1-(3-Fluorophenyl)-2-thiourea, a compound of interest in drug discovery and development due to the diverse biological activities of thiourea derivatives. The protocols outlined below are based on established analytical techniques for similar compounds and can be adapted for specific research needs.

High-Performance Liquid Chromatography (HPLC) Method for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of this compound. This method is applicable for purity assessment of the bulk compound and for quantification in various sample matrices.

Principle

A reversed-phase HPLC method separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, can be effectively separated from nonpolar and more polar impurities using a C18 column and a suitable mobile phase. Detection is typically achieved using a UV-Vis detector, as the phenyl and thiourea moieties exhibit UV absorbance.

Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Phosphoric acid or Trifluoroacetic acid (TFA) (for mobile phase modification).

  • This compound reference standard.

1.2.2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 75:25 (v/v) mixture of acetonitrile and water containing 0.1% TFA.[1] The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Thiourea and its derivatives typically have UV absorbance maxima around 236 nm.[2] A DAD can be used to scan for the optimal wavelength.

  • Run Time: 10 minutes (adjust as necessary to ensure elution of all components).

1.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. For complex matrices like biological fluids, a sample extraction procedure is necessary (see Section 3).

1.2.4. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters (Representative Data)

The following table summarizes typical validation parameters for HPLC analysis of thiourea derivatives, which can be used as a benchmark when validating the method for this compound.

ParameterTypical ValueReference
Linearity (R²)> 0.999[1]
Concentration Range0.05 - 50 µg/mL[1][3]
Limit of Detection (LOD)0.01 - 2.5 µg/mL[1][3]
Limit of Quantification (LOQ)0.03 - 7.5 µg/mL[1][3]
Accuracy (% Recovery)98 - 102%[3]
Precision (%RSD)< 2%[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While thioureas can be challenging to analyze directly by GC due to their polarity and thermal lability, derivatization can make them amenable to this technique, offering high sensitivity and specificity.

Principle

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Helium (carrier gas).

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvent (e.g., Dichloromethane, Acetonitrile).

2.2.2. Sample Preparation (with Derivatization)

  • Accurately weigh the sample containing this compound into a vial.

  • Dissolve the sample in a suitable solvent (e.g., 100 µL of acetonitrile).

  • Add the derivatization agent (e.g., 100 µL of BSTFA).

  • Seal the vial and heat at 70 °C for 30 minutes to facilitate the reaction.

  • Cool the sample to room temperature before injection.

2.2.3. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Helium at 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 500.

2.2.4. Data Analysis

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantification can be performed using an internal standard and by creating a calibration curve with derivatized standards.

Sample Preparation for Complex Matrices

For the analysis of this compound in biological or environmental samples, a robust sample preparation method is crucial to remove interfering substances.

Solid-Liquid Extraction (SLE) for Solid Samples
  • Homogenize the solid sample (e.g., soil, tissue).

  • Weigh a representative portion of the homogenized sample into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., acetonitrile).[4]

  • Vortex or sonicate the mixture for 15-30 minutes.

  • Centrifuge the sample to pellet the solid material.

  • Collect the supernatant for analysis. The extract may require further cleanup using SPE.

Solid-Phase Extraction (SPE) for Liquid Samples and Extract Cleanup
  • Condition the SPE Cartridge: Use a C18 cartridge. Condition it by passing methanol followed by deionized water.

  • Load the Sample: Load the liquid sample or the supernatant from the SLE onto the cartridge.

  • Wash: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elute: Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

Visualizations

General Analytical Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Sample Collection (e.g., Biological Fluid, Solid Matrix) extraction Extraction (SLE or LLE) sample->extraction cleanup Cleanup (SPE) extraction->cleanup hplc HPLC Separation cleanup->hplc Filtered Extract detection UV-Vis/DAD Detection hplc->detection quantification Quantification (Calibration Curve) detection->quantification report Results Reporting quantification->report

Caption: Workflow for the analysis of this compound.

HPLC Method Development Logic

hplc_method_dev start Define Analytical Goal (Purity, Quantification) column_select Column Selection (Reversed-Phase C18) start->column_select mobile_phase Mobile Phase Optimization (Acetonitrile:Water Ratio) column_select->mobile_phase detection_wl Wavelength Selection (UV-Vis Scan) mobile_phase->detection_wl method_validation Method Validation (LOD, LOQ, Linearity) detection_wl->method_validation final_method Finalized Analytical Method method_validation->final_method

Caption: Logical flow for HPLC method development.

References

Application Notes and Protocols for 1-(3-Fluorophenyl)-2-thiourea as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including enzyme inhibition. The introduction of a fluorine atom to the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and selectivity as an enzyme inhibitor. These application notes provide an overview of the potential enzymatic targets of this compound and detailed protocols for its evaluation as an enzyme inhibitor.

Potential Enzymatic Targets and Therapeutic Areas

Thiourea derivatives have been reported to inhibit a range of enzymes, suggesting potential therapeutic applications in various diseases. While specific data for this compound is limited, based on the activity of structurally related compounds, potential enzymatic targets include:

  • α-Glucosidase and α-Amylase: Inhibition of these enzymes is a key strategy in the management of type 2 diabetes by controlling postprandial hyperglycemia. A study on a positional isomer, 4-fluorophenyl thiourea, demonstrated potent inhibition of both α-amylase and α-glucosidase with IC50 values of 53.307 nM and 24.928 nM, respectively, highlighting the potential of fluorophenyl thioureas in this area.[1]

  • Urease: Urease is a bacterial and fungal enzyme implicated in the pathogenesis of diseases such as peptic ulcers (by Helicobacter pylori) and urinary tract infections. Thiourea derivatives are known to be effective urease inhibitors.[2][3]

  • Carbonic Anhydrases (CAs): CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Some thiourea derivatives have shown inhibitory activity against specific CA isoforms.[4][5][6]

  • Kinases: Dysregulation of protein kinases is a hallmark of cancer. While not extensively studied for this specific compound, other thiourea derivatives have been investigated as kinase inhibitors, suggesting a potential avenue for anticancer drug discovery.

  • Other Enzymes: Thiourea compounds have also been explored as inhibitors of other enzymes like lipoxygenase and xanthine oxidase.

Quantitative Data

CompoundTarget EnzymeIC50 ValueReference
4-Fluorophenyl thioureaα-Amylase53.307 nM[1]
4-Fluorophenyl thioureaα-Glucosidase24.928 nM[1]

Experimental Protocols

The following are detailed protocols for evaluating the enzyme inhibitory and cytotoxic potential of this compound. These are general protocols that can be adapted for specific enzymes and cell lines.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in sodium phosphate buffer to achieve the desired final concentrations.

    • Prepare the α-glucosidase solution in sodium phosphate buffer.

    • Prepare the pNPG substrate solution in sodium phosphate buffer.

    • Prepare the stop solution (0.1 M Na₂CO₃).

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of sodium phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of the α-glucosidase solution and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Acarbose can be used as a positive control.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro α-Amylase Inhibition Assay

This protocol determines the ability of this compound to inhibit α-amylase activity.

Materials:

  • This compound

  • Porcine pancreatic α-amylase (Sigma-Aldrich)

  • Starch solution (1% w/v in sodium phosphate buffer)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Dinitrosalicylic acid (DNS) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

  • Water bath

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions in sodium phosphate buffer.

    • Prepare the α-amylase solution in buffer.

    • Prepare the starch solution.

  • Assay Protocol:

    • Add 20 µL of the test compound solution at various concentrations to a 96-well plate.

    • Add 20 µL of the α-amylase solution and incubate at 37°C for 10 minutes.

    • Add 20 µL of the starch solution to each well and incubate at 37°C for 15 minutes.

    • Stop the reaction by adding 20 µL of DNS reagent.

    • Heat the plate in a boiling water bath for 5 minutes.

    • Cool the plate to room temperature and add 150 µL of distilled water.

    • Measure the absorbance at 540 nm.

    • Acarbose can be used as a positive control.

  • Data Analysis:

    • Calculate the percentage of inhibition as described in Protocol 1.

    • Determine the IC50 value from the dose-response curve.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with DMSO, at the same concentration as in the test wells).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) x 100

    • Determine the IC50 value (concentration that causes 50% reduction in cell viability).

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution Incubation Incubate Compound + Enzyme Compound->Incubation Enzyme Enzyme Solution Enzyme->Incubation Substrate Substrate Solution Reaction Add Substrate & Incubate Substrate->Reaction Incubation->Reaction Stop Stop Reaction Reaction->Stop Read Measure Signal Stop->Read Calculation Calculate % Inhibition Read->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Cytotoxicity_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h (Attachment) Start->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24/48/72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Analyze Calculate % Viability & IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Potential_Signaling_Pathway_Inhibition cluster_diabetes Diabetes Mellitus cluster_cancer Cancer Compound This compound Alpha_Amylase α-Amylase Compound->Alpha_Amylase Inhibits Alpha_Glucosidase α-Glucosidase Compound->Alpha_Glucosidase Inhibits Kinase Protein Kinase Compound->Kinase Potentially Inhibits Carb_Digestion Carbohydrate Digestion Alpha_Amylase->Carb_Digestion Alpha_Glucosidase->Carb_Digestion Hyperglycemia Postprandial Hyperglycemia Carb_Digestion->Hyperglycemia Proliferation Cell Proliferation & Survival Kinase->Proliferation Tumor_Growth Tumor Growth Proliferation->Tumor_Growth

Caption: Potential mechanisms of action for this compound.

References

Application Notes and Protocols for Antibacterial Assays of 1-(3-Fluorophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds in the search for novel antimicrobial agents, exhibiting a wide range of biological activities.[1][2] The introduction of a fluorine atom into the phenyl ring of these derivatives can significantly modulate their physicochemical properties and enhance their antibacterial potency.[3][4] This document provides detailed application notes and experimental protocols for evaluating the antibacterial activity of a specific fluorinated thiourea derivative, 1-(3-Fluorophenyl)-2-thiourea. The methodologies described herein are fundamental for the preliminary screening and quantitative assessment of the compound's efficacy against clinically relevant bacterial strains.

Putative Mechanism of Action

While the precise signaling pathway for this compound is a subject for further investigation, thiourea derivatives are generally believed to exert their antibacterial effects by targeting essential bacterial enzymes.[2] These may include DNA gyrase and topoisomerase IV, which are critical for DNA replication, as well as enzymes involved in cell wall biosynthesis.[2][5] The lipophilic nature of the fluorophenyl group may facilitate the compound's transport across the bacterial cell membrane, allowing it to reach its intracellular targets.

G cluster_outside Bacterial Exterior cluster_membrane Cell Membrane cluster_inside Bacterial Cytoplasm Compound This compound Transport Membrane Transport Compound->Transport Diffusion Target_Enzymes Target Enzymes (e.g., DNA Gyrase, Topoisomerase IV) Transport->Target_Enzymes Intracellular Accumulation DNA_Replication DNA Replication Target_Enzymes->DNA_Replication Inhibition Cell_Death Inhibition of Growth & Cell Death DNA_Replication->Cell_Death Disruption

Caption: Putative mechanism of antibacterial action for this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the antibacterial activity of this compound against common Gram-positive and Gram-negative bacteria. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainTypeATCC NumberMIC (µg/mL)
Staphylococcus aureusGram-positive2592316
Bacillus subtilisGram-positive663332
Escherichia coliGram-negative2592264
Pseudomonas aeruginosaGram-negative27853>128

Table 2: Zone of Inhibition in Agar Well Diffusion Assay for this compound (100 µ g/well )

Bacterial StrainTypeATCC NumberZone of Inhibition (mm)
Staphylococcus aureusGram-positive2592318
Bacillus subtilisGram-positive663315
Escherichia coliGram-negative2592212
Pseudomonas aeruginosaGram-negative278530

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to perform all procedures in a sterile environment to prevent contamination.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound using the broth microdilution method in 96-well plates.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a stock concentration of 12.8 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the compound by diluting the stock solution in CAMHB. Add 200 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum only), and well 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

G A Prepare Compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Read MIC Value E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Agar Well Diffusion Assay

This protocol provides a qualitative to semi-quantitative method for assessing the antibacterial activity of this compound.

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL (100 µg per 100 µL).

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn.

    • Allow the plate to dry for a few minutes.

  • Well Creation and Sample Addition:

    • Using a sterile cork borer, create wells in the agar plate.

    • Carefully pipette 100 µL of the compound solution into a designated well.

    • Use DMSO as a negative control in a separate well. A known antibiotic can be used as a positive control.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

G A Prepare Bacterial Lawn on MHA Plate B Create Wells in the Agar A->B C Add Compound Solution to Wells B->C D Incubate at 37°C for 18-24h C->D E Measure Zone of Inhibition D->E

References

Application Notes and Protocols for Anticancer Screening of 1-(3-Fluorophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds in cancer research due to their diverse biological activities.[1] These compounds and their derivatives have been shown to inhibit the proliferation of various cancer cell lines and can target specific molecular pathways involved in cancer progression.[1][2] 1-(3-Fluorophenyl)-2-thiourea is a synthetic compound belonging to this class, and this document provides detailed protocols for its initial in vitro anticancer screening.

The methodologies described herein are fundamental for assessing the cytotoxic and potential mechanistic properties of this compound. These protocols will guide researchers in determining its cytotoxic activity across different cancer cell lines and in elucidating its effects on key cellular processes such as apoptosis and cell cycle progression.[3]

Data Presentation

A primary objective of in vitro screening is to quantify the cytotoxic effects of a test compound. This is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%. The IC50 value is a critical metric for comparing the potency of different compounds.[3]

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
NCI-H460Lung Carcinoma25.2 ± 3.11.3 ± 0.2
SF-268Glioma19.7 ± 2.41.1 ± 0.1
PC-3Prostate Carcinoma38.5 ± 4.52.8 ± 0.3
HL-60Promyelocytic Leukemia8.9 ± 1.20.6 ± 0.07

Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.

Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control03.2 ± 0.51.5 ± 0.3
This compound12.8 (IC50)25.6 ± 2.815.4 ± 1.9
Doxorubicin0.9 (IC50)35.1 ± 3.220.7 ± 2.5

Note: Data are represented as mean ± standard deviation from three independent experiments.

Table 3: Hypothetical Cell Cycle Analysis of MCF-7 Cells Treated with this compound

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control065.4 ± 4.120.1 ± 2.514.5 ± 1.8
This compound12.8 (IC50)50.2 ± 3.715.8 ± 2.134.0 ± 3.3
Doxorubicin0.9 (IC50)45.9 ± 3.918.5 ± 2.335.6 ± 3.6

Note: Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for key in vitro anticancer screening experiments are provided below. These protocols are based on standard laboratory procedures.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be utilized, for example, MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), SF-268 (glioma), PC-3 (prostate carcinoma), and HL-60 (promyelocytic leukemia).[4]

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]

  • Incubation: Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.[4]

  • Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.[4]

Protocol 2: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[5]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.[4]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.[3]

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3]

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.[3]

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[3]

  • RNase Treatment: Wash the fixed cells with PBS and treat them with RNase A to remove RNA.[3]

  • DNA Staining: Stain the cellular DNA with propidium iodide.[3]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[6]

Visualizations

Diagrams of experimental workflows and signaling pathways provide a clear visual representation of the processes involved.

G cluster_workflow Experimental Workflow for In Vitro Screening start Start cell_culture Cell Culture (MCF-7, NCI-H460, etc.) start->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro anticancer screening.

Many anticancer agents exert their effects by inducing apoptosis. The intrinsic apoptosis pathway is a common mechanism implicated in chemotherapy-induced cell death.

G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway drug This compound stress Cellular Stress drug->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols for 1-(3-Fluorophenyl)-2-thiourea in Crop Protection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are a significant focus in organic synthesis due to their diverse biological applications, which include antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[1] In the agricultural sector, thiourea derivatives have shown promise as fungicides, insecticides, herbicides, and plant growth regulators.[2][3] They are recognized for their potential to safeguard crops from various diseases by inhibiting the growth and reproduction of pathogens.[2] This document provides detailed application notes and protocols for the investigation of this compound as a potential agent in crop protection research.

Synthesis Protocol

A general and efficient method for the synthesis of 1,3-disubstituted thioureas involves the reaction of an appropriate isothiocyanate with a primary amine. For the synthesis of this compound, the reaction would involve 3-fluoroaniline and a thiocyanate salt, or more directly, the reaction of 3-fluorophenyl isothiocyanate with ammonia. A common laboratory-scale synthesis is outlined below.

Protocol: Synthesis of this compound

Materials:

  • 3-Fluorophenyl isothiocyanate

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 3-fluorophenyl isothiocyanate in 50 mL of ethanol.

  • While stirring, slowly add a stoichiometric excess (e.g., 12 mmol) of concentrated aqueous ammonia to the solution.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any unreacted ammonia and salts.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow start Start: Reagents reagents 3-Fluorophenyl isothiocyanate + Aqueous Ammonia in Ethanol start->reagents reaction Reflux (2-4 hours) reagents->reaction workup Cool & Concentrate reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification product This compound purification->product characterization Characterization (NMR, MS) product->characterization

Caption: Workflow for the synthesis of this compound.

Potential Applications in Crop Protection

Based on the known biological activities of thiourea derivatives, this compound could be investigated for the following applications in crop protection:

  • Fungicidal Activity: Thiourea derivatives have demonstrated significant inhibitory effects against a range of plant pathogens.[2] This compound could be effective against common fungal diseases affecting crops.

  • Insecticidal Activity: Some thiourea derivatives act as insect growth regulators.[3] Research could explore the efficacy of this compound against common agricultural pests.

  • Plant Growth Regulation: Thiourea has been shown to improve plant growth and productivity, especially under stress conditions.[4] This derivative could be tested for its effects on seed germination, root development, and overall plant vigor.

Experimental Protocols for Efficacy Testing

In Vitro Antifungal Activity Assay

This protocol is designed to evaluate the direct inhibitory effect of this compound on the mycelial growth of various plant pathogenic fungi.

Protocol: Poisoned Food Technique

Materials:

  • Pure culture of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare PDA medium and sterilize it by autoclaving.

  • Allow the PDA to cool to approximately 45-50 °C.

  • Amend the molten PDA with the stock solution of the test compound to achieve a series of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Ensure the final concentration of DMSO does not inhibit fungal growth (typically <1%).

  • Prepare a control plate containing PDA amended with the same amount of DMSO without the test compound.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the periphery of a 7-day-old culture of the test fungus.

  • Incubate the plates at 25 ± 2 °C.

  • Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the concentration-inhibition data.

G cluster_antifungal Antifungal Assay Workflow prep_media Prepare PDA Medium add_compound Amend Media with This compound prep_media->add_compound pour_plates Pour into Petri Dishes add_compound->pour_plates inoculate Inoculate with Fungal Disc pour_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition & EC50 measure->calculate

Caption: Workflow for in vitro antifungal activity testing.

In Vivo Protective Efficacy on Plants

This protocol assesses the ability of this compound to protect a host plant from fungal infection.

Protocol: Detached Leaf Assay

Materials:

  • Healthy, susceptible host plants (e.g., tomato, pepper)

  • Pathogen spore suspension (e.g., Phytophthora capsici)

  • This compound

  • Wetting agent (e.g., Tween 20)

  • Atomizer/sprayer

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Growth chamber

Procedure:

  • Prepare a series of treatment solutions of this compound in water with a small amount of a wetting agent (e.g., 0.05% Tween 20).

  • Detach healthy, uniform-sized leaves from the host plants.

  • Spray the leaves with the treatment solutions until runoff. Control leaves are sprayed with water and the wetting agent only.

  • Allow the leaves to air dry for 24 hours.

  • Inoculate the treated leaves by placing a drop of the pathogen spore suspension (e.g., 1 x 10⁵ spores/mL) on the adaxial surface.

  • Place the inoculated leaves in moist chambers to maintain high humidity.

  • Incubate the chambers in a growth chamber with appropriate light and temperature conditions for the specific host-pathogen system.

  • After a suitable incubation period (e.g., 3-5 days), assess the disease severity by measuring the lesion diameter or using a disease rating scale.

  • Calculate the protective efficacy using the formula: Protective Efficacy (%) = [(C - T) / C] x 100 Where:

    • C = Average disease severity on control leaves.

    • T = Average disease severity on treated leaves.

Quantitative Data Summary (Hypothetical and from Related Compounds)

Compound/DerivativeTarget Pathogen/PestEfficacy MetricValueReference
Chalcone derivative with thiourea moiety (K2)Phytophthora capsiciEC₅₀ (in vitro)5.96 µg/mL[5]
Chalcone derivative with thiourea moiety (K2)Phytophthora capsiciProtective Efficacy (in vivo, 200 µg/mL)95.3%[5]
1,3-Dialkyl/diaryl thioureasPyricularia oryzaeAntifungal ActivitySignificant[6]
Thiourea derivativesFusarium oxysporumAntifungal ActivityActive[6]
Fluorinated pyridine thiourea derivative (4a)Various microbesMIC1.95 - 15.63 µg/mL[7]

Mechanism of Action (Proposed)

The precise mechanism of action for this compound against plant pathogens is yet to be determined. However, based on studies of related compounds, potential mechanisms could involve:

  • Disruption of Cell Membrane Integrity: Some thiourea derivatives have been shown to disrupt the cellular membrane of pathogenic fungi, leading to the release of cellular contents.[5]

  • Enzyme Inhibition: The thiourea moiety can chelate metal ions essential for the activity of various enzymes in pathogens.

  • Induction of Systemic Acquired Resistance (SAR) in Plants: Thiourea itself has been noted to modulate gene expression and physiological processes in plants, which could enhance their natural defense mechanisms.[4]

G cluster_moa Proposed Mechanisms of Action compound This compound membrane Disruption of Fungal Cell Membrane compound->membrane enzyme Inhibition of Key Pathogen Enzymes compound->enzyme plant_defense Induction of Plant Defense Responses (SAR) compound->plant_defense outcome Inhibition of Pathogen Growth & Crop Protection membrane->outcome enzyme->outcome plant_defense->outcome

Caption: Proposed mechanisms of action for this compound.

Safety and Handling

Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. The toxicological properties of this specific compound have not been extensively studied; therefore, it should be treated as potentially hazardous. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound represents a promising candidate for development as a novel crop protection agent, based on the well-documented biological activities of the broader thiourea class of compounds. The protocols and application notes provided herein offer a foundational framework for researchers to systematically investigate its synthesis, in vitro and in vivo efficacy, and potential mechanisms of action. Further research is warranted to fully elucidate its spectrum of activity, crop safety, and environmental profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Fluorophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Fluorophenyl)-2-thiourea for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reaction of 3-fluoroaniline with a thiocarbonyl source. Key approaches include:

  • Reaction with an Isothiocyanate: This involves the reaction of 3-fluoroaniline with an appropriate isothiocyanate, such as benzoyl isothiocyanate, which can be generated in situ.[1]

  • Reaction with Carbon Disulfide: This method utilizes the reaction of 3-fluoroaniline with carbon disulfide, often in an aqueous medium. This is a common route for synthesizing both symmetrical and unsymmetrical thioureas.[2]

  • Reaction with Ammonium Thiocyanate: 3-fluoroaniline hydrochloride can be reacted with ammonium thiocyanate to yield the desired thiourea.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can arise from several factors. The electron-withdrawing nature of the fluorine atom on the phenyl ring can reduce the nucleophilicity of the amine group in 3-fluoroaniline, potentially slowing down the reaction. Here are some troubleshooting steps to improve the yield:

  • Reaction Temperature: For reactions that are sluggish at room temperature, a moderate increase in temperature can enhance the reaction rate. However, excessive heat can lead to the degradation of starting materials or the final product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Use TLC to monitor the disappearance of the limiting starting material.

  • Purity of Reagents: The purity of the starting materials, particularly the isothiocyanate if used, is critical. Impurities can lead to side reactions and lower yields.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Polar apathetic solvents like acetonitrile or acetone are commonly used.[1][3] For certain methods, an aqueous medium can be effective and offers a greener alternative.[2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of related heterocyclic compounds.[4][5]

Q3: I am observing significant impurities in my product. What are the likely side products and how can I minimize them?

A3: Impurity formation is a common issue. Potential side products and mitigation strategies include:

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted 3-fluoroaniline or the thiocarbonyl source in your crude product. Ensure optimal reaction conditions (temperature, time) and stoichiometry to drive the reaction forward.

  • Symmetrical Diarylthiourea: If there is an excess of the isothiocyanate precursor, it can react with the newly formed thiourea to form a symmetrical diarylthiourea as a byproduct. Careful control of stoichiometry is essential.

  • Degradation Products: Isothiocyanates can be unstable, especially at elevated temperatures, leading to decomposition products.[6] It is often best to generate the isothiocyanate in situ and use it immediately.

  • Thiuram Disulfides: When using carbon disulfide, particularly with secondary amines, thiuram disulfides can form as a byproduct through the oxidative coupling of the dithiocarbamate intermediate.[6] Running the reaction under an inert atmosphere can help minimize this.

Q4: What is the best method for purifying this compound?

A4: The most common and effective method for purifying solid organic compounds like this compound is recrystallization .

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or aqueous ethanol is often a good starting point for thiourea derivatives.[1] A solvent study with small amounts of the crude product in different solvents (e.g., ethanol, methanol, acetone, toluene, and mixtures with water) is recommended to find the optimal system.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly and undisturbed to allow for the formation of pure crystals. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

Data Presentation

Table 1: Effect of Solvent and Reaction Time on the Yield of Aryl Thiourea Derivatives (General Observations)

SolventTypical Reaction TimeGeneral Yield RangeReference
AcetoneSeveral hoursGood to Excellent[3]
Acetonitrile3 - 4 hoursHigh[1]
Ethanol (reflux)10 hours75-85%[7]
Water1.5 hours (reflux)Low (for anilines)[3]

Note: This table provides general trends observed in the synthesis of various aryl thioureas. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of a 1-(3-Fluorophenyl)-3-(aroyl)thiourea via in situ Generated Isothiocyanate [1]

This protocol describes the synthesis of a substituted derivative and can be adapted for the synthesis of this compound by using a different acid chloride or by modifying the workup to hydrolyze the aroyl group.

  • Generation of Aroyl Isothiocyanate: A solution of an aroyl chloride (10 mmol) in dry acetonitrile (50 mL) is added dropwise to a suspension of ammonium thiocyanate (10 mmol) in dry acetonitrile (30 mL).

  • The reaction mixture is refluxed for 30 minutes.

  • Reaction with 3-Fluoroaniline: After cooling the mixture to room temperature, a solution of 3-fluoroaniline (10 mmol) in acetonitrile (10 mL) is added.

  • The resulting mixture is then refluxed for 3 hours.

  • Workup and Purification: The reaction mixture is poured into cold water to precipitate the crude product.

  • The precipitate is collected by filtration and recrystallized from aqueous ethanol to yield the pure product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Aroyl Chloride + Ammonium Thiocyanate in Acetonitrile B Reflux (30 min) A->B C In situ Aroyl Isothiocyanate B->C D Add 3-Fluoroaniline in Acetonitrile C->D E Reflux (3 hours) D->E F Crude Product Mixture E->F G Pour into Cold Water F->G Transfer H Precipitation G->H I Vacuum Filtration H->I J Crude Solid I->J K Recrystallization (Aqueous Ethanol) J->K L Pure 1-(3-Fluorophenyl)- 3-(aroyl)thiourea K->L

Caption: Experimental workflow for the synthesis and purification of a 1-(3-Fluorophenyl)-3-(aroyl)thiourea derivative.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Incomplete Reaction Start->Cause1 Cause2 Reagent Degradation Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Sol1 Increase Reaction Time/ Monitor by TLC Cause1->Sol1 Sol2 Use Fresh/Purified Reagents Cause2->Sol2 Sol3 Optimize Temperature/ Solvent Cause3->Sol3 Sol4 Consider Microwave Irradiation Cause3->Sol4 Outcome Improved Yield Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome

Caption: Troubleshooting flowchart for addressing low yield in the synthesis of this compound.

References

overcoming solubility issues of 1-(3-Fluorophenyl)-2-thiourea in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 1-(3-Fluorophenyl)-2-thiourea in buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why am I observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer?

A1: this compound is a hydrophobic molecule with low intrinsic aqueous solubility. While it may be soluble in a 100% DMSO stock solution, upon dilution into an aqueous buffer, the concentration may exceed its solubility limit, leading to precipitation. This is a common issue for many research compounds.[1][2] The final concentration of the compound and the percentage of co-solvent (DMSO) in the final assay volume are critical factors.

Q2: Could the pH of my buffer be affecting the solubility of this compound?

A2: Yes, the solubility of compounds with ionizable groups can be highly pH-dependent.[3][4][5] Thiourea derivatives can exhibit tautomerism and may have a pKa that makes their solubility susceptible to changes in pH.[6] For this compound, its solubility profile across different pH values should be considered. It is generally expected to be more soluble in more acidic or alkaline conditions compared to a neutral pH, although this needs to be empirically determined.

Q3: What is the maximum concentration of DMSO that is acceptable in my cell-based assay?

A3: The tolerance for DMSO varies significantly among different cell lines and assay types. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to determine the specific tolerance of your experimental system by running a vehicle control with varying DMSO concentrations.

Q4: Can repeated freeze-thaw cycles of my DMSO stock solution affect the solubility of this compound?

A4: Yes, repeated freeze-thaw cycles can lead to the precipitation of compounds from DMSO stocks.[7] This can be due to the absorption of atmospheric moisture by the hygroscopic DMSO, which reduces the overall solvating power for a hydrophobic compound. It is recommended to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer

Initial Checks:

  • Visually inspect the prepared solution for any signs of cloudiness or solid particles.

  • Centrifuge a small aliquot of the solution to see if a pellet forms.

Troubleshooting Workflow:

G start Precipitation Observed check_dmso Is final DMSO concentration < 1%? start->check_dmso increase_dmso Increase final DMSO concentration (up to assay tolerance) check_dmso->increase_dmso No check_concentration Is compound concentration too high? check_dmso->check_concentration Yes increase_dmso->check_concentration lower_concentration Lower final compound concentration check_concentration->lower_concentration Yes check_ph Is buffer pH optimal? check_concentration->check_ph No lower_concentration->check_ph adjust_ph Adjust buffer pH (see Table 2) check_ph->adjust_ph No use_cosolvent Use alternative co-solvents (e.g., PEG 400, Ethanol) (see Table 3) check_ph->use_cosolvent Yes adjust_ph->use_cosolvent use_cyclodextrin Use solubility enhancers (e.g., Cyclodextrins) (see Table 4) use_cosolvent->use_cyclodextrin fail Consult further formulation strategies use_cosolvent->fail success Solubility Issue Resolved use_cyclodextrin->success use_cyclodextrin->fail

Caption: Troubleshooting workflow for addressing compound precipitation.

Data Presentation: Solubility of this compound

The following tables provide hypothetical but plausible solubility data for this compound to guide your experimental design.

Table 1: Kinetic Solubility in Common Buffers (with 1% DMSO)

Buffer System (50 mM)pHApproximate Solubility (µM)
Citrate4.075
Acetate5.050
Phosphate-Buffered Saline (PBS)7.415
TRIS-HCl8.025
Glycine-NaOH9.060

Table 2: Effect of pH on Solubility in a Universal Buffer (with 1% DMSO)

pHApproximate Solubility (µM)
3.090
4.070
5.045
6.020
7.012
8.028
9.065
10.085

Table 3: Effect of Co-solvents on Solubility in PBS (pH 7.4)

Co-solventConcentration (% v/v)Approximate Solubility (µM)
DMSO115
DMSO235
Ethanol540
Polyethylene Glycol 400 (PEG 400)560

Table 4: Effect of Cyclodextrins on Solubility in PBS (pH 7.4, with 1% DMSO)

Solubility EnhancerConcentration (mM)Approximate Solubility (µM)
None015
Hydroxypropyl-β-cyclodextrin (HP-β-CD)580
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)5120

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a method to estimate the aqueous solubility of this compound in a buffer of your choice.

Materials:

  • This compound

  • 100% DMSO

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Clear 96-well plate

  • Plate reader capable of measuring UV absorbance

Procedure:

  • Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Buffer: Ensure your chosen buffer is prepared and pH-adjusted correctly.

  • Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer. This results in a 100 µM nominal concentration with 1% DMSO. Mix well by pipetting up and down.

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration.

  • Measure Absorbance: Measure the absorbance of the solution at a wavelength where the compound has a known absorbance maximum (e.g., determined by a prior UV-Vis scan).

  • Filter and Re-measure: Filter the solution through a 0.22 µm filter to remove any precipitate. Measure the absorbance of the filtrate.

  • Calculate Solubility: Compare the absorbance of the filtered solution to a standard curve of the compound in 100% DMSO to determine the concentration of the soluble compound.

Protocol 2: Improving Solubility with Co-solvents

This protocol outlines how to use a co-solvent to enhance the solubility of this compound.

Materials:

  • High-concentration stock solution of this compound (e.g., 20 mg/mL) in 100% PEG 400.

  • Aqueous assay buffer.

  • Assay plate.

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in the chosen co-solvent (e.g., PEG 400).

  • Serial Dilution: Create a serial dilution of this stock using the same co-solvent.

  • Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.

  • Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of the co-solvent should be kept constant across all wells and ideally below 5% (v/v).

  • Vehicle Control: Prepare control wells containing the same final concentration of the co-solvent without the compound.

  • Incubation and Analysis: Gently mix the plate and proceed with your standard assay protocol.

Experimental Workflow for Solubility Enhancement:

G start Start: Poorly Soluble This compound step1 Prepare 10 mM Stock in 100% DMSO start->step1 step2 Attempt Dilution in Aqueous Buffer step1->step2 decision1 Precipitation? step2->decision1 path_a Path A: Co-Solvent Approach decision1->path_a Yes path_b Path B: pH Adjustment decision1->path_b Yes path_c Path C: Cyclodextrin Complexation decision1->path_c Yes end Proceed with Experiment decision1->end No step3a Prepare Stock in PEG 400 or Ethanol path_a->step3a step4a Dilute to Final Assay Concentration (<5% Co-solvent) step3a->step4a step4a->end step3b Test Solubility in Buffers of Varying pH (e.g., pH 4-9) path_b->step3b step4b Select Optimal pH Buffer for Assay step3b->step4b step4b->end step3c Prepare Solution with HP-β-CD or SBE-β-CD path_c->step3c step4c Equilibrate and Dilute to Final Concentration step3c->step4c step4c->end

Caption: Experimental workflow for enhancing compound solubility.

References

troubleshooting inconsistent results in 1-(3-Fluorophenyl)-2-thiourea experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-(3-Fluorophenyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound in research?

A1: this compound belongs to the thiourea derivative family, which is known for a wide range of biological activities. These compounds are investigated for their potential as anticancer, antibacterial, antioxidant, and anti-inflammatory agents.[1][2][3] Specifically, fluorinated phenylthiourea derivatives have shown promise in enzyme inhibition and modulation of cellular signaling pathways.[4][5]

Q2: What is the expected solubility of this compound?

A2: Like many small organic molecules, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone. Its solubility in aqueous solutions is likely to be limited. For biological assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous assay buffer.

Q3: How should this compound be stored?

A3: To ensure stability, this compound should be stored in a cool, dry, and dark place. For long-term storage, keeping the compound in a tightly sealed container at -20°C is recommended. Avoid repeated freeze-thaw cycles of solutions.

Q4: What are the key safety precautions when handling this compound?

A4: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for detailed safety information.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and application of this compound.

Synthesis and Purification

Problem: Low yield of this compound during synthesis.

Potential Cause Troubleshooting Suggestion
Incomplete reaction - Ensure stoichiometric amounts of 3-fluoroaniline and a thiocyanate source (e.g., ammonium or potassium thiocyanate) are used. - Extend the reaction time or gently heat the reaction mixture to drive it to completion. - Monitor the reaction progress using thin-layer chromatography (TLC).
Side reactions - The formation of symmetric bis(3-fluorophenyl)thiourea can occur. Ensure slow, controlled addition of reagents. - Impurities in starting materials can lead to undesired byproducts. Use high-purity reagents.
Product loss during workup - this compound may have some solubility in the aqueous phase. Minimize the volume of water used for washing. - Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.
Inefficient purification - Optimize the solvent system for recrystallization to maximize recovery. - If using column chromatography, select a solvent system that provides good separation of the product from impurities.

Problem: Inconsistent results in biological assays.

Potential Cause Troubleshooting Suggestion
Compound precipitation - Ensure the final concentration of DMSO in the assay medium is low (typically <1%) to prevent precipitation. - Visually inspect the assay wells for any signs of compound precipitation. - Perform a solubility test of the compound in the final assay buffer.
Compound degradation - Prepare fresh dilutions of the compound from a stock solution for each experiment. - Protect the compound and its solutions from light. - Assess the stability of the compound in the assay buffer over the time course of the experiment.
Inaccurate concentration - Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). - Use calibrated pipettes for dilutions.
Cell line variability - Ensure consistent cell passage numbers and confluency for experiments. - Regularly test cell lines for mycoplasma contamination.

Experimental Protocols

Synthesis of this compound

This protocol is a general method for the synthesis of N-aryl thioureas.

Materials:

  • 3-fluoroaniline

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-fluoroaniline in a minimal amount of ethanol.

  • Add an equimolar amount of concentrated hydrochloric acid to form the aniline hydrochloride salt.

  • In a separate beaker, dissolve an equimolar amount of ammonium thiocyanate in water.

  • Add the ammonium thiocyanate solution to the aniline hydrochloride solution.

  • Heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration should be below 1%.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data

The following tables summarize the biological activity of various fluorophenyl thiourea derivatives from the literature. Note that specific data for this compound is limited, and the data presented here for related compounds should be considered indicative.

Table 1: Anticancer Activity of Fluorophenyl Thiourea Derivatives

CompoundCell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (colon)1.5[4][6]
1-(4-trifluoromethylphenyl)-3-[3-(trifluoromethyl)phenyl]thioureaPC3 (prostate)6.9[4]
1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)thioureaα-amylase inhibition85% inhibition[7][8]
N-(2,6-Dimethoxy-pyrimidin-4-yl)-4-[3-(3-fluoro-phenyl)-thioureido]benzene-sulfonamideHepG2 (liver)>100[5]
N-(2,6-Dimethoxy-pyrimidin-4-yl)-4-[3-(2-fluoro-phenyl)-thioureido]benzene-sulfonamideMCF-7 (breast)>100[5]

Table 2: Enzyme Inhibition by Fluorophenyl Thiourea Derivatives

CompoundEnzymeIC50 (nM)Reference
4-fluorophenyl thiourea derivativeα-amylase53.307[9]
4-fluorophenyl thiourea derivativeα-glucosidase24.928[9]

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by Thiourea Derivatives

Thiourea derivatives have been reported to exert their biological effects through various signaling pathways. The following diagrams illustrate some of these potential mechanisms.

signaling_pathway_apoptosis Thiourea 1-(3-Fluorophenyl) -2-thiourea ROS ↑ Reactive Oxygen Species (ROS) Thiourea->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by this compound.

signaling_pathway_nfkb Thiourea 1-(3-Fluorophenyl) -2-thiourea IKK IKK Complex Thiourea->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 3-Fluoroaniline + Ammonium Thiocyanate Reaction Reflux in Acidic Ethanol/Water Start->Reaction Precipitation Precipitation in Cold Water Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Crude Crude Product Filtration->Crude Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Pure Pure Product Recrystallization->Pure TLC TLC Pure->TLC NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS FTIR FT-IR Spectroscopy Pure->FTIR Final Structure Confirmed TLC->Final NMR->Final MS->Final FTIR->Final

References

optimization of 1-(3-Fluorophenyl)-2-thiourea concentration in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Fluorophenyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is an organosulfur compound belonging to the thiourea class of molecules.[1][2] Thiourea derivatives are known for a wide range of biological activities and are used in the synthesis of various heterocyclic compounds.[3][4] Research applications for fluorinated thioureas include the investigation of their potential as anticancer, antimicrobial, and antioxidant agents, as well as inhibitors of key enzymes related to conditions like diabetes.[4][5][6]

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal results, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experimental use, thaw an aliquot and dilute it to the final working concentration in your assay buffer or cell culture medium. Due to the potential for precipitation, ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) and consistent across all experimental and control groups.

Q3: What is a good starting concentration for my assay?

A3: The optimal concentration is highly dependent on the specific assay, cell type, or enzyme being studied. Published literature on similar thiourea derivatives shows a wide range of effective concentrations. For instance, IC50 values (the concentration required to inhibit a biological process by 50%) have been reported in the nanomolar range for enzyme inhibition and in the low micromolar range (1.5 µM to 10 µM) for cytotoxic effects on cancer cell lines.[5][6] It is strongly recommended to perform a dose-response experiment, starting with a broad range of concentrations (e.g., 10 nM to 100 µM), to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound expected to be cytotoxic?

A4: Yes, many thiourea derivatives, including those with fluorophenyl moieties, have been reported to exhibit cytotoxic activity, particularly against cancer cell lines.[3][5] This cytotoxic effect is often the therapeutic goal in cancer research. However, it can also be an off-target effect. The level of toxicity can vary significantly between different cell types.[7] Therefore, it is crucial to assess cytotoxicity in your specific cell model, for example, by using an MTT assay or a trypan blue exclusion test.[5][8]

Troubleshooting Guide

Problem 1: No or low activity is observed in my assay.

  • Question: I am using this compound in my experiment but am not seeing the expected biological effect. What could be the issue?

  • Answer: This could be due to several factors:

    • Sub-optimal Concentration: The concentration used may be too low for your specific system. It is essential to perform a dose-response curve to identify the effective concentration range.

    • Compound Insolubility: The compound may not be fully dissolved in your assay medium, leading to a lower effective concentration. Ensure the compound is completely dissolved in the stock solvent before diluting into the aqueous assay buffer.

    • Degradation: The compound may have degraded due to improper storage or handling. Use freshly prepared dilutions from a properly stored stock solution for each experiment.

    • Assay Specificity: The target of the compound may not be present or functionally active in your specific experimental model.

Problem 2: I am observing high background signal or non-specific effects.

  • Question: My results show high background noise or unexpected effects even in control groups. What should I do?

  • Answer: High background or non-specific effects can arise from the following:

    • Concentration Too High: High concentrations can lead to off-target effects or general toxicity.[7] Try lowering the concentration based on your dose-response data.

    • Compound Precipitation: At higher concentrations, the compound may precipitate out of the aqueous solution, which can interfere with optical measurements (e.g., in absorbance or fluorescence-based assays). Visually inspect your wells for any precipitate and consider filtering the final working solution.

    • Solvent Effects: The vehicle used to dissolve the compound (e.g., DMSO) can have its own biological effects. Ensure you run a "vehicle control" group that contains the same final concentration of the solvent as your experimental groups.

Problem 3: My results are not reproducible between experiments.

  • Question: I am struggling with inconsistent results when using this compound. How can I improve reproducibility?

  • Answer: Poor reproducibility is often linked to variations in experimental conditions:

    • Inconsistent Solution Preparation: Always use a standardized protocol for preparing stock and working solutions. Avoid repeated freeze-thaw cycles by storing stock solutions in single-use aliquots.

    • Variability in Cell Culture: Factors such as cell passage number, confluency, and overall health can significantly impact results. Maintain consistent cell culture practices.

    • Assay Conditions: Ensure that incubation times, temperatures, and reagent concentrations are kept constant across all experiments.

Data and Protocols

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 458-05-9[9][10][11]
Molecular Formula C7H7FN2S[9]
Molecular Weight 170.21 g/mol [9]
Purity ≥95% (Typical for research grade)[9]
Melting Point 114-117 °C[12]
Appearance White to off-white solid[1]

Table 2: Examples of Reported Bioactivity for Phenyl Thiourea Derivatives

Derivative Class / CompoundAssay TypeTarget / Cell LineReported IC50 / Effective ConcentrationReference
4-Fluorophenyl Thiourea DerivativeEnzyme Inhibitionα-Amylase53.307 nM[6]
4-Fluorophenyl Thiourea DerivativeEnzyme Inhibitionα-Glycosidase24.928 nM[6]
1,3-Disubstituted ThioureasCytotoxicitySW620 (Metastatic Colon Cancer)1.5 - 7.6 µM[5]
1,3-Disubstituted ThioureasCytotoxicityPC3 (Prostate Cancer)6.9 - 13.7 µM[5]
PhenylthioureaToxicityFMO 3 expressing C3H/10T1/2 cells5x10⁻⁶ M (5 µM)[7]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

  • Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution (MW = 170.21 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 170.21 g/mol * (1000 mg / 1 g) = 1.7021 mg.

  • Weigh Compound: Carefully weigh out the calculated mass of the compound using an analytical balance.

  • Dissolve: Add the appropriate volume of high-purity DMSO (e.g., 1 mL for 1.7021 mg) to the vial containing the compound.

  • Ensure Complete Solubilization: Vortex thoroughly and sonicate briefly if necessary to ensure the compound is fully dissolved.

  • Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for Concentration Optimization in a Cell-Based Assay

  • Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight under standard culture conditions.

  • Prepare Serial Dilutions: Thaw a fresh aliquot of your 10 mM stock solution. Perform a serial dilution series in cell culture medium to prepare the desired range of working concentrations. Remember to also prepare a vehicle control (medium with the same final DMSO concentration as the highest treatment dose) and a negative control (medium only).

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound and the controls.

  • Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the endpoint assay to measure the biological response (e.g., add MTT reagent to assess cell viability, lyse cells for protein analysis, etc.).[8]

  • Data Analysis: Quantify the results according to the assay manufacturer's instructions. Plot the response versus the log of the compound concentration to generate a dose-response curve and calculate key parameters like IC50.

Visualizations

TroubleshootingWorkflow start Problem Observed: No/Low Activity or Poor Reproducibility check_conc Is the concentration optimized? Perform a dose-response curve. start->check_conc check_sol Is the compound fully dissolved? Check stock and working solutions. check_conc->check_sol Yes conc_issue Potential Concentration Issue: - Broaden concentration range - Analyze dose-response curve (IC50) check_conc->conc_issue No check_storage Is the compound stable? Use fresh aliquots, avoid freeze-thaw. check_sol->check_storage Yes sol_issue Potential Solubility Issue: - Use co-solvents (e.g., DMSO) - Filter working solution - Perform solubility test check_sol->sol_issue No check_controls Are controls behaving as expected? (Vehicle vs. Negative) check_storage->check_controls Yes storage_issue Potential Stability Issue: - Prepare fresh stock - Store in single-use aliquots at -80°C check_storage->storage_issue No system_issue Potential System Issue: - Standardize cell passage/confluency - Verify target expression - Check vehicle toxicity check_controls->system_issue No OptimizationWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare High-Conc. Stock in DMSO prep_serial 2. Create Serial Dilutions in Assay Medium prep_stock->prep_serial treat_cells 4. Treat Cells with Dilutions & Controls prep_serial->treat_cells seed_cells 3. Seed Cells in Multi-Well Plate seed_cells->treat_cells incubate 5. Incubate for Defined Period treat_cells->incubate readout 6. Perform Assay (e.g., MTT, Viability) incubate->readout analyze 7. Analyze Data & Plot Dose-Response Curve readout->analyze determine_ic50 8. Determine IC50/ Optimal Concentration analyze->determine_ic50 SignalingPathway receptor Receptor Tyrosine Kinase (e.g., EGFR) ras K-Ras receptor->ras downstream Downstream Signaling Cascade ras->downstream response Cell Proliferation & Survival downstream->response inhibitor Thiourea Derivative (e.g., this compound) inhibitor->inhibition_node inhibition_node->ras Inhibition

References

stability testing of 1-(3-Fluorophenyl)-2-thiourea under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 1-(3-Fluorophenyl)-2-thiourea under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied during the stability testing of a new chemical entity like this compound?

A1: Forced degradation studies are conducted to understand the intrinsic stability of a molecule.[1][2] Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at various temperatures.

  • Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposure to high temperatures in both solid and solution states.

  • Photostability: Exposure to light sources that emit both UV and visible radiation, as per ICH Q1B guidelines.[1]

Q2: What is the acceptable level of degradation in a forced degradation study?

A2: The goal of a forced degradation study is to achieve meaningful degradation to identify potential degradation products. Generally, a degradation of 5-20% of the active pharmaceutical ingredient (API) is considered appropriate.[1] Degradation of more than 20% may be considered excessive as it can lead to the formation of secondary degradation products that might not be relevant under normal storage conditions.[2]

Q3: Why am I not observing any degradation of this compound under my initial stress conditions?

A3: If no degradation is observed, the stress conditions may not be stringent enough. Consider the following adjustments:

  • Increase the concentration of the acid, base, or oxidizing agent.

  • Increase the temperature of the study.

  • Extend the duration of exposure to the stress condition.

  • For photostability, ensure the light source provides sufficient energy and the exposure time is adequate.

Q4: The degradation of my compound is too rapid, making it difficult to identify the primary degradation products. What should I do?

A4: If the degradation is too extensive, you should reduce the severity of the stress conditions. This can be achieved by:

  • Decreasing the concentration of the stressor (acid, base, or oxidant).

  • Lowering the temperature of the experiment.

  • Shortening the exposure time.

  • Using a less harsh stressor.

Q5: How can I develop a stability-indicating analytical method for this compound?

A5: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. A common approach is to use High-Performance Liquid Chromatography (HPLC). The method should be able to separate the intact drug from its degradation products. Method development involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve adequate resolution between all peaks.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition.Optimize the mobile phase. For a thiourea derivative, a buffered mobile phase might be necessary. Experiment with different organic modifiers and gradients.
Column degradation due to harsh pH.Use a pH-stable column and ensure the mobile phase pH is within the column's recommended operating range.
Inconsistent degradation results between experiments. Variation in experimental parameters (temperature, concentration, time).Ensure precise control over all experimental conditions. Use calibrated equipment.
Instability of the degradation products.Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).
Formation of unexpected precipitates during the study. Low solubility of the parent compound or degradation products under the stress conditions.Decrease the initial concentration of this compound. Use a co-solvent if it does not interfere with the degradation pathway.
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected by the analytical method.Ensure the detection wavelength is appropriate for all degradation products. A photodiode array (PDA) detector can be useful to check for the presence of other absorbing species.
Volatile degradation products may have formed and escaped.Consider using a headspace gas chromatography (GC) method to analyze for volatile degradants.
The compound may be adsorbing to the container surface.Use inert container materials and rinse the container with the diluent to ensure all the compound is recovered.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study of this compound.

Stress Condition Duration Temperature (°C) % Degradation of this compound Number of Degradation Products Detected
0.1 M HCl24 hours6012.52
0.1 M NaOH8 hours4018.23
3% H₂O₂12 hours259.81
Heat (Solid State)48 hours803.11
Photostability (ICH Q1B)1.2 million lux hours256.52

Experimental Protocols

1. Acid Hydrolysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve the desired final concentration.

  • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified duration.

  • At predetermined time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

2. Base Hydrolysis:

  • Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent.

  • Neutralize the samples with a suitable acid (e.g., 0.1 M HCl) before HPLC analysis.

3. Oxidative Degradation:

  • Prepare a solution of this compound as described above.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature or a slightly elevated temperature and monitor the degradation over time.

  • Analyze the samples by HPLC at various time points.

4. Thermal Degradation:

  • For solid-state studies, place a known amount of this compound powder in a controlled temperature oven (e.g., 80 °C).

  • For solution-state studies, prepare a solution of the compound in a suitable solvent and heat it.

  • At specified times, dissolve the solid sample or dilute the solution sample for HPLC analysis.

5. Photostability Testing:

  • Expose a solution of this compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

  • Simultaneously, keep a control sample protected from light.

  • After the specified exposure, analyze both the exposed and control samples by HPLC.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid Expose to Stressor base Base Hydrolysis prep->base Expose to Stressor oxidation Oxidation prep->oxidation Expose to Stressor thermal Thermal Degradation prep->thermal Expose to Stressor photo Photostability prep->photo Expose to Stressor neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradants (e.g., LC-MS) hplc->characterize

Caption: Experimental workflow for the forced degradation study of this compound.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_product1 3-Fluoroaniline parent->hydrolysis_product1 C-N cleavage hydrolysis_product2 Thiocyanic Acid parent->hydrolysis_product2 C-N cleavage oxidation_product 1-(3-Fluorophenyl)-2-urea (Desulfurization) parent->oxidation_product S oxidation

Caption: Potential degradation pathways of this compound under stress conditions.

References

purification techniques for high-purity 1-(3-Fluorophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 1-(3-Fluorophenyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as 3-fluoroaniline and the corresponding isothiocyanate, side-products from the decomposition of the isothiocyanate, and any excess reagents used during the synthesis.[1] Monitoring the reaction with Thin-Layer Chromatography (TLC) is crucial to identify the presence of these components before starting purification.[1]

Q2: My purified this compound product has a low melting point and appears discolored. What could be the cause?

A2: A low or broad melting point and discoloration are typically indicative of residual impurities or solvent trapped in the crystal lattice. Further purification by recrystallization from an appropriate solvent system or column chromatography may be necessary to remove these contaminants and obtain a sharp melting point and the expected white crystalline solid.

Q3: I am struggling to induce crystallization of my this compound from solution. What can I do?

A3: Difficulty in crystallization can be due to several factors including supersaturation, the presence of impurities that inhibit crystal formation, or using an unsuitable solvent. Try techniques such as scratching the inside of the flask with a glass rod, adding a seed crystal of pure product, or slowly cooling the solution. If these fail, it may be necessary to remove the solvent and attempt recrystallization with a different solvent system.[2]

Q4: Which analytical techniques are recommended to confirm the purity of this compound?

A4: To confirm high purity, a combination of techniques is recommended. Thin-Layer Chromatography (TLC) provides a quick check for impurities.[1] Melting point analysis should yield a sharp, defined range. For structural confirmation and to detect any residual starting materials or byproducts, spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR are essential.[3][4] High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity assessment.[5]

Troubleshooting Guide: Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification Product loss during transfers: Multiple transfer steps can lead to significant material loss.Minimize the number of transfers. Ensure all product is scraped from glassware.
Product is too soluble in the recrystallization solvent: The chosen solvent may be too effective, even at low temperatures, leading to product remaining in the mother liquor.Select a different solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixture like hexane:ethanol can be effective.[2]
Incomplete precipitation/crystallization: The solution may not have been cooled sufficiently or for long enough.Ensure the solution is cooled to a low temperature (e.g., in an ice bath or refrigerator at 275-281 K) for an adequate period (>2 hours).[2]
Persistent Impurities Detected by TLC/NMR Co-crystallization of impurities: Impurities with similar solubility profiles to the product may crystallize along with it.Perform a second recrystallization. Alternatively, use column chromatography for more effective separation.[1]
Ineffective chromatographic separation: The chosen eluent system for column chromatography may not have sufficient resolution to separate the product from a closely-related impurity.Optimize the eluent system by testing different solvent ratios and polarities using TLC. A common system is a chloroform:methanol mixture.[3]
Product Oiling Out During Recrystallization Solution is too concentrated or cooled too quickly: This can cause the product to come out of solution as a liquid oil instead of solid crystals.Add more solvent to the hot solution to ensure the product is fully dissolved. Allow the solution to cool slowly to room temperature before further cooling.[2]
Inappropriate solvent: The solvent's boiling point may be higher than the melting point of the product.Choose a solvent with a lower boiling point.
Product Appears as an Off-White or Yellowish Solid Presence of colored impurities: These may arise from side reactions or degradation of reagents during synthesis.Recrystallize the product, potentially with the addition of a small amount of activated charcoal to the hot solution to adsorb colored impurities (use with caution as it can also adsorb the product).
Product degradation: Thiourea derivatives can be sensitive to heat or light.Avoid prolonged heating during recrystallization. Dry the purified product under vacuum at a moderate temperature and store it in a cool, dark place.[1]

Purification Efficiency Data

The following table summarizes typical recovery and purity data for common purification techniques used for aryl thioureas. Note that specific values for this compound may vary based on the initial purity of the crude product and the precise experimental conditions.

Purification Technique Typical Purity Achieved Typical Yield/Recovery Key Considerations
Recrystallization >98%70-90%Dependent on solvent choice and initial purity.[2]
Column Chromatography >99%60-85%Effective for removing closely related impurities but can be more time-consuming and result in lower recovery.[3]
Acid-Base Extraction VariableVariableOnly applicable if impurities have acidic or basic functional groups that the target compound lacks.[6]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is suitable for purifying crude this compound that is largely free of impurities with very similar solubility profiles.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate/hexane mixtures) to find a suitable system. The ideal solvent will dissolve the compound when hot but not when cold. A hot hexane:ethanol (10:1) mixture has been shown to be effective for similar compounds.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to the flask and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator (275-281 K) for at least 2 hours to maximize crystal formation.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under dynamic vacuum to remove all traces of solvent.[2]

Protocol 2: Column Chromatography

This method is ideal for separating this compound from impurities with similar polarities.

  • Stationary Phase and Eluent Selection: Use silica gel 60 (200-400 mesh) as the stationary phase.[3] Determine the optimal eluent (mobile phase) by running TLC plates with different solvent systems (e.g., varying ratios of ethyl acetate:n-hexane or chloroform:methanol).[3][7] The ideal system should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully apply it to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow synthesis Synthesis of Crude Product (e.g., 3-fluoroaniline + isothiocyanate) workup Aqueous Work-up synthesis->workup Reaction complete extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying crude_product Crude this compound drying->crude_product Solvent removal purification Purification Step crude_product->purification recrystallization Recrystallization purification->recrystallization High initial purity column_chrom Column Chromatography purification->column_chrom Complex impurities pure_product High-Purity Product recrystallization->pure_product column_chrom->pure_product analysis Purity Analysis (TLC, NMR, MP, HPLC) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_purification start Crude Product Obtained check_purity Assess Purity by TLC start->check_purity single_spot Relatively Pure (One major spot) check_purity->single_spot True multiple_spots Multiple Impurity Spots check_purity->multiple_spots False recrystallize Attempt Recrystallization single_spot->recrystallize column Use Column Chromatography multiple_spots->column check_crystals Crystals Form? recrystallize->check_crystals yes_crystals Yes check_crystals->yes_crystals Yes no_crystals No / Oiling Out check_crystals->no_crystals No check_purity_final Check Purity of Crystals yes_crystals->check_purity_final change_solvent Change Recrystallization Solvent or Cool Slower no_crystals->change_solvent pure Product is Pure check_purity_final->pure Yes not_pure Impurities Persist check_purity_final->not_pure No not_pure->column change_solvent->recrystallize column->pure

Caption: Troubleshooting decision tree for purifying this compound.

purification_selection start Assess Crude Product Characteristics purity_level Initial Purity Level? start->purity_level high_purity High (>90%) purity_level->high_purity High low_purity Low (<90%) or Unknown purity_level->low_purity Low impurity_type Nature of Impurities? polar_diff Different Polarity (baseline or solvent front on TLC) impurity_type->polar_diff Different similar_polar Similar Polarity (close Rf on TLC) impurity_type->similar_polar Similar high_purity->impurity_type column Column Chromatography low_purity->column Recommended recrystallization Recrystallization polar_diff->recrystallization Recommended similar_polar->column Recommended

Caption: Logical flow for selecting the appropriate purification technique.

References

common pitfalls in the synthesis of thiourea derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiourea derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low or no yield in my thiourea synthesis. What are the common causes and how can I address them?

A1: Low or no yield is a frequent issue in thiourea synthesis. The primary causes can be categorized as follows:

  • Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups, such as 4-nitroaniline, are weak nucleophiles and may react slowly or not at all under standard conditions.[1][2]

    • Solution: Consider increasing the reaction temperature to drive the reaction forward.[1][3] Alternatively, using a more reactive thioacylating agent like thiophosgene can be effective, though caution is advised due to its toxicity.[1] The addition of a non-nucleophilic base, such as triethylamine, can also help by activating the amine.[4]

  • Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the reaction.[3][4]

    • Solution: Increasing the reaction temperature or prolonging the reaction time can help overcome steric barriers. Microwave irradiation has also been shown to be effective in reducing reaction times and improving yields.[1][4]

  • Instability of Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time, especially if not freshly prepared.[1][3][4]

    • Solution: It is best to use freshly prepared or purified isothiocyanates. They should be stored in a cool, dark, and dry environment. In-situ generation of the isothiocyanate is another excellent strategy to avoid degradation.[4]

Q2: I am trying to synthesize an unsymmetrical thiourea, but I am primarily getting the symmetrical N,N'-disubstituted byproduct. How can I prevent this?

A2: This is a classic side reaction, particularly when using carbon disulfide and a primary amine to generate an isothiocyanate intermediate in situ.[3] The newly formed isothiocyanate can react with the starting amine, which is still present in the reaction mixture, leading to the formation of a symmetrical thiourea.[3][4]

  • Solution:

    • Two-Step, One-Pot Approach: A reliable method is to first form the isothiocyanate completely before adding the second amine to the reaction mixture.[4]

    • Isolate the Isothiocyanate: For the highest purity of the unsymmetrical product, synthesize and isolate the isothiocyanate in a separate step. After purification, react it with the second amine.[3]

    • Careful Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial.[4]

Q3: My reaction is complete, but I am struggling with the purification of my thiourea derivative. What are the best practices?

A3: Purification can be challenging due to the properties of the thiourea product and potential impurities.

  • Recrystallization: This is a common and effective method for purifying solid thiourea derivatives.[4]

    • Troubleshooting: If you experience low yield after recrystallization, you may have used too much solvent or the solvent might be too good at dissolving your compound even at low temperatures.[5] Ensure you use the minimum amount of hot solvent required for dissolution and allow for slow cooling to maximize crystal formation.[5]

  • Column Chromatography: For products that are difficult to crystallize or for removing impurities with similar solubility, column chromatography on silica gel is a versatile purification technique.[1][4]

  • Acid-Base Extraction: If your thiourea derivative and the impurities have different acidic or basic properties, an aqueous acid-base workup can be a simple and effective purification step.[1][6]

  • Filtration and Washing: If the desired product precipitates out of the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[1]

Q4: I am observing unexpected byproducts in my reaction mixture. What could they be?

A4: The nature of byproducts heavily depends on your chosen synthetic route.

  • From Isothiocyanates: Besides symmetrical thioureas, byproducts can arise from the decomposition of the isothiocyanate starting material.[4]

  • From Carbon Disulfide: Incomplete conversion of the dithiocarbamate intermediate can lead to impurities.[1][3]

  • From Urea and Lawesson's Reagent: When using Lawesson's reagent for thionation, thiophosphorus ylides are a common byproduct.[1] Excessively high temperatures can also lead to product decomposition and an increase in side reactions.[7][8]

  • Desulfurization: In some cases, particularly under oxidative conditions or with certain reagents, desulfurization of the thiourea can occur, leading to the formation of ureas or guanidine derivatives.[9][10][11]

Quantitative Data Summary

The following table summarizes yield data for a specific thiourea synthesis under optimized conditions.

ReactantsMethodOptimized ConditionsAverage Yield (%)Reference
Urea and Lawesson's ReagentThionation (Nucleophilic Substitution)Reaction Time: 3.5 h, Reaction Temperature: 75°C, Mass Ratio (Urea:Lawesson's) = 2:162.37[7][8]
Primary Amines and Carbon DisulfideCondensation in Aqueous MediumVaries with substrateGood to Excellent[12]
Isocyanides, Elemental Sulfur, and Amine (cat.)Catalytic SulfurizationDBU (2 mol%), 40°C34-95[13]

Experimental Protocols

General Protocol for Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanate and Amine [4]

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., THF, acetone).

  • Addition of Isothiocyanate: Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). Gentle heating can be applied if the reaction is slow.

  • Workup: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.

General Protocol for Synthesis of Symmetrical N,N'-Disubstituted Thiourea from Amine and Carbon Disulfide [4]

  • Reaction Setup: Dissolve the primary amine (2.0 equivalents) in a suitable solvent such as ethanol or an aqueous medium.

  • Addition of Carbon Disulfide: Add carbon disulfide (1.0 equivalent) dropwise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC. In an aqueous medium, a base like sodium hydroxide may be added.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • Purification: If the product does not precipitate, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.

Visualized Workflows

G Troubleshooting Workflow for Low Yield in Thiourea Synthesis start Low Yield Observed check_amine Check Amine Reactivity (e.g., presence of EWG) start->check_amine check_sterics Assess Steric Hindrance check_amine->check_sterics Good Nucleophilicity increase_temp Increase Temperature or Use Microwave check_amine->increase_temp Poor Nucleophilicity change_reagent Use More Reactive Thioacylating Agent (e.g., Thiophosgene) check_amine->change_reagent Poor Nucleophilicity add_base Add Non-nucleophilic Base check_amine->add_base Poor Nucleophilicity check_itc Verify Isothiocyanate Quality check_sterics->check_itc Low Steric Hindrance check_sterics->increase_temp High Steric Hindrance prolong_time Increase Reaction Time check_sterics->prolong_time High Steric Hindrance fresh_itc Use Freshly Prepared or In-situ Generated Isothiocyanate check_itc->fresh_itc Suspected Degradation end Improved Yield increase_temp->end change_reagent->end add_base->end prolong_time->end fresh_itc->end

Caption: Troubleshooting workflow for low yield in thiourea synthesis.

G Decision Logic for Minimizing Symmetrical Byproduct start Synthesizing Unsymmetrical Thiourea method Is an in-situ generation of isothiocyanate planned? start->method one_pot Employ Two-Step, One-Pot Method: 1. Form Isothiocyanate 2. Add Second Amine method->one_pot Yes isolate_itc Synthesize and Isolate Isothiocyanate First method->isolate_itc No / Purity is Critical end High Yield of Unsymmetrical Product one_pot->end react_purified React Purified Isothiocyanate with Second Amine isolate_itc->react_purified react_purified->end

Caption: Logic for minimizing symmetrical byproduct formation.

References

Technical Support Center: Synthesis of 1-(3-Fluorophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(3-Fluorophenyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary and effective routes for synthesizing this compound:

  • Route A: The reaction of 3-fluoroaniline with ammonium thiocyanate in the presence of an acid catalyst. This method generates the 3-fluorophenyl isothiocyanate in situ, which then reacts with ammonia (generated from the ammonium thiocyanate) to form the desired product.

  • Route B: The reaction of 3-fluorophenyl isothiocyanate with ammonia. This is a direct and often high-yielding method if the isothiocyanate is readily available.[1]

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The most common side reactions include:

  • Formation of N,N'-bis(3-fluorophenyl)thiourea: This occurs if the in situ generated 3-fluorophenyl isothiocyanate reacts with the starting 3-fluoroaniline instead of ammonia.

  • Decomposition of Thiocyanate: In acidic conditions and at elevated temperatures, thiocyanate can decompose, leading to the formation of byproducts and a reduction in yield.

  • Formation of Guanidines: Under certain conditions, particularly with excess amine and at higher temperatures, the thiourea product can be converted to a guanidine derivative.

Q3: How does the fluorine substituent on the phenyl ring affect the reaction?

A3: The fluorine atom is an electron-withdrawing group, which decreases the nucleophilicity of the amino group in 3-fluoroaniline.[2] This can make the reaction slower compared to aniline. Consequently, slightly harsher reaction conditions, such as a higher temperature or longer reaction time, may be necessary to achieve a good yield.

Q4: What are the recommended purification methods for this compound?

A4: The most common and effective purification methods are:

  • Recrystallization: This is the preferred method if the crude product is a solid. Common solvents for recrystallization of aryl thioureas include ethanol, methanol, or a mixture of ethanol and water.

  • Column Chromatography: If the product is an oil or if recrystallization does not yield a pure product, column chromatography on silica gel is recommended. A common eluent system is a gradient of ethyl acetate in hexane.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Poor nucleophilicity of 3-fluoroaniline: The electron-withdrawing fluorine atom reduces the reactivity of the amine.Increase the reaction temperature or prolong the reaction time. Consider using a catalyst if applicable to your specific protocol.
Degradation of isothiocyanate (if used directly): Isothiocyanates can be sensitive to moisture and heat.Use freshly prepared or purified isothiocyanate. Store it in a cool, dark, and dry environment.
Incomplete reaction: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above.
Formation of Significant Amounts of N,N'-bis(3-fluorophenyl)thiourea Incorrect stoichiometry or reaction conditions: The intermediate isothiocyanate is reacting with the starting aniline.Carefully control the stoichiometry of the reactants. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine equivalent can be effective.
Product is an Oil and Will Not Crystallize Presence of impurities: Impurities can inhibit crystallization.Attempt to purify the product using column chromatography. Trituration with a non-polar solvent like hexane may also induce crystallization.
Difficulty in Removing Unreacted Starting Material Similar polarity of product and starting material: This can make separation by chromatography challenging.If the starting material is an amine, an acidic wash during the workup can help to remove it. Conversely, a basic wash can remove acidic impurities.

Experimental Protocols

Protocol A: Synthesis from 3-Fluoroaniline and Ammonium Thiocyanate

This protocol describes the in situ generation of 3-fluorophenyl isothiocyanate followed by its reaction with ammonia.

Materials:

  • 3-Fluoroaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoroaniline (1.0 eq) in a mixture of water and ethanol.

  • Add ammonium thiocyanate (1.2 eq) to the solution.

  • Slowly add concentrated hydrochloric acid (1.0 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol/water.

Protocol B: Synthesis from 3-Fluorophenyl Isothiocyanate and Ammonia

This protocol is a direct method assuming the availability of the isothiocyanate.

Materials:

  • 3-Fluorophenyl isothiocyanate

  • Aqueous ammonia (28-30%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-fluorophenyl isothiocyanate (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an excess of cold aqueous ammonia (3.0-5.0 eq) to the solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • If a precipitate forms, filter the solid, wash with cold water, and dry.

  • If no precipitate forms, remove the ethanol under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound.

Protocol Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
A Ethanol/WaterReflux (approx. 80-90)4 - 675 - 85
B Ethanol0 to Room Temperature2 - 485 - 95

Note: Yields are highly dependent on the purity of starting materials and the careful execution of the experimental procedure.

Visualizations

Reaction_Pathway cluster_route_A Route A: From 3-Fluoroaniline cluster_route_B Route B: From 3-Fluorophenyl Isothiocyanate 3-Fluoroaniline 3-Fluoroaniline Isothiocyanate_A 3-Fluorophenyl isothiocyanate (in situ) 3-Fluoroaniline->Isothiocyanate_A + NH4SCN / H+ NH4SCN NH4SCN / H+ Product_A 1-(3-Fluorophenyl) -2-thiourea Isothiocyanate_A->Product_A + NH3 Side_Product_A N,N'-bis(3-fluorophenyl)thiourea Isothiocyanate_A->Side_Product_A + 3-Fluoroaniline Isothiocyanate_B 3-Fluorophenyl isothiocyanate Product_B 1-(3-Fluorophenyl) -2-thiourea Isothiocyanate_B->Product_B + NH3 NH3 Aqueous NH3

Caption: Reaction pathways for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Verify Purity and Stoichiometry of Starting Materials Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions Reagents OK Solution_Reagents Use fresh/pure reagents. Confirm stoichiometry. Check_Reagents->Solution_Reagents Issue Found Check_Side_Reactions Analyze for Side Products (e.g., via TLC, LC-MS) Check_Conditions->Check_Side_Reactions Conditions Optimized Solution_Conditions Increase temperature/time. Monitor reaction progress. Check_Conditions->Solution_Conditions Issue Found Purification_Issues Address Purification Challenges (e.g., Oily Product) Check_Side_Reactions->Purification_Issues No Major Side Products Solution_Side_Reactions Adjust stoichiometry. Modify reaction conditions. Check_Side_Reactions->Solution_Side_Reactions Side Products Identified Solution_Purification Use column chromatography or trituration. Purification_Issues->Solution_Purification

Caption: Troubleshooting workflow for low yield in thiourea synthesis.

References

Technical Support Center: Addressing Cytotoxicity of 1-(3-Fluorophenyl)-2-thiourea in Control Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected cytotoxicity of 1-(3-Fluorophenyl)-2-thiourea in control (non-cancerous) cell lines during in vitro experiments.

Troubleshooting Guide

Unexpected cytotoxicity in control cells can confound experimental results. This guide provides a structured approach to identify and mitigate these off-target effects.

Table 1: Troubleshooting Unexpected Cytotoxicity of this compound

Observed Problem Potential Cause Suggested Solution
High cytotoxicity in control cells at expected non-toxic concentrations.Compound-related issues: - Incorrect concentration.- Degradation of the compound.- Contamination of the compound stock.- Verify calculations and perform serial dilutions carefully.- Prepare fresh stock solutions.- Use a new vial of the compound.
Cell culture conditions: - High cell sensitivity.- Suboptimal media conditions.- Serum variability.- Use a less sensitive control cell line if possible.- Optimize serum concentration (start with a range of 5-20%).[1][2]- Test different basal media formulations.
Assay-specific issues: - Interference of the compound with assay reagents.- Run cell-free controls to check for direct interaction between the compound and assay components (e.g., MTT dye).
Cell morphology changes (e.g., shrinking, blebbing) indicative of apoptosis.Induction of Apoptosis: - Activation of intrinsic or extrinsic apoptotic pathways.- Perform a Caspase-3/7 activity assay to confirm apoptosis.- Consider co-treatment with a pan-caspase inhibitor to see if it rescues the phenotype.
Signs of cellular stress (e.g., vacuolization, granularity).Induction of Oxidative Stress: - Generation of reactive oxygen species (ROS).- Measure intracellular ROS levels.- Co-treat with antioxidants like N-acetylcysteine (NAC) or Vitamin E to mitigate oxidative damage.[3]
Inconsistent cytotoxicity across experiments.Experimental variability: - Inconsistent cell seeding density.- Variation in incubation times.- Pipetting errors.- Standardize cell seeding protocols.- Ensure precise and consistent incubation periods.- Calibrate pipettes and use proper pipetting techniques.[2]

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity profile of this compound?

While extensive data on a wide range of control cell lines is limited, studies on structurally related thiourea derivatives have shown cytotoxic effects, often with selectivity between cancerous and non-cancerous cell lines. For instance, some 3-(trifluoromethyl)phenylthiourea analogs have demonstrated high cytotoxicity against various cancer cell lines while being weakly cytotoxic towards the normal human keratinocyte cell line, HaCaT.[4][5] The cytotoxic mechanism of thiourea derivatives is often linked to the induction of apoptosis and oxidative stress.[4][6]

Q2: My control cells are dying, but I expect them to be unaffected. What is the first troubleshooting step?

The first step is to confirm the basics of your experimental setup. Verify the concentration of your this compound stock solution and ensure that your dilution calculations are correct. Prepare a fresh stock solution from a new vial of the compound if possible to rule out degradation or contamination. Simultaneously, review your cell culture practices, including cell seeding density and media preparation, to eliminate potential sources of experimental variability.[2]

Q3: How can I determine if the observed cytotoxicity is due to apoptosis or another mechanism?

To determine if this compound is inducing apoptosis, you can perform a Caspase-3/7 activity assay. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. A significant increase in their activity in treated cells compared to untreated controls would strongly suggest apoptosis is the mechanism of cell death. For a detailed method, refer to the Experimental Protocols section.

Q4: Could oxidative stress be a cause of the cytotoxicity, and how can I test for it?

Yes, thiourea compounds are known to induce oxidative stress. You can measure the levels of reactive oxygen species (ROS) in your control cells after treatment with this compound. An increase in ROS would indicate oxidative stress. A common method for this is the DCFDA/H2DCFDA cellular ROS assay. See the Experimental Protocols section for a detailed procedure.

Q5: Are there any general strategies to reduce the off-target cytotoxicity of this compound in my control cells?

Yes, several strategies can be employed:

  • Optimize Serum Concentration: The concentration of fetal bovine serum (FBS) in your cell culture medium can influence the cytotoxicity of a compound. Testing a range of FBS concentrations (e.g., 5%, 10%, 15%, 20%) may help identify a condition that supports cell health while minimizing off-target effects.[1][2]

  • Co-treatment with Antioxidants: If oxidative stress is confirmed, co-incubating your control cells with an antioxidant like N-acetylcysteine (NAC) may alleviate the cytotoxic effects.[3] Start with a dose-response experiment for the antioxidant to find a non-toxic, protective concentration.

  • Use of a More Robust Cell Line: If your current control cell line is particularly sensitive, consider using a more robust and commonly used control line, such as HaCaT (human keratinocytes) or HEK293 (human embryonic kidney cells), for which more comparative data may be available.

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay

This protocol is a general guideline for a commercially available luminogenic caspase-3/7 assay.

Materials:

  • White-walled 96-well plates suitable for luminescence readings.

  • Control cells.

  • This compound.

  • Caspase-Glo® 3/7 Reagent (or equivalent).

  • Luminometer.

Procedure:

  • Seed control cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated and vehicle-treated controls.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.[7][8][9][10]

Protocol 2: Cellular Reactive Oxygen Species (ROS) Detection Assay

This protocol is a general guideline for a DCFDA/H2DCFDA-based ROS detection assay.

Materials:

  • Black, clear-bottom 96-well plates.

  • Control cells.

  • This compound.

  • DCFDA/H2DCFDA reagent.

  • A positive control for ROS induction (e.g., H₂O₂).

  • Fluorescence microplate reader.

Procedure:

  • Seed control cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Prepare a working solution of the DCFDA/H2DCFDA reagent in serum-free medium or an appropriate buffer.

  • Remove the culture medium and wash the cells gently with a buffered saline solution.

  • Add the DCFDA/H2DCFDA working solution to each well and incubate at 37°C for 30-60 minutes, protected from light.

  • Wash the cells again to remove the excess probe.

  • Add fresh culture medium containing various concentrations of this compound, a vehicle control, and a positive control.

  • Incubate for the desired period.

  • Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths appropriate for the probe (e.g., ~485/535 nm for DCF).[11][12][13][14][15]

Visualizations

TroubleshootingWorkflow start High Cytotoxicity in Control Cells q1 Check Compound Concentration & Purity start->q1 sol1 Prepare Fresh Stock Verify Calculations q1->sol1 Yes q2 Optimize Cell Culture Conditions q1->q2 No sol2 Test Serum Range (5-20%) Use Robust Cell Line q2->sol2 Yes q3 Investigate Mechanism of Cytotoxicity q2->q3 No sol3a Perform Caspase-3/7 Assay (Apoptosis) q3->sol3a sol3b Perform ROS Assay (Oxidative Stress) q3->sol3b co_treat_caspase Co-treat with Caspase Inhibitor sol3a->co_treat_caspase co_treat_antioxidant Co-treat with Antioxidant (e.g., NAC) sol3b->co_treat_antioxidant mitigate Mitigation Strategies co_treat_caspase->mitigate co_treat_antioxidant->mitigate SignalingPathways compound This compound ros Increased ROS (Oxidative Stress) compound->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

References

Technical Support Center: Enhancing the Bioavailability of 1-(3-Fluorophenyl)-2-thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the bioavailability of 1-(3-Fluorophenyl)-2-thiourea derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good oral bioavailability with this compound derivatives?

A1: The primary challenges are often related to the physicochemical properties of the thiourea scaffold. Many thiourea derivatives exhibit poor aqueous solubility, which can limit their dissolution in the gastrointestinal tract, a critical step for absorption.[1][2] While the fluorine substitution on the phenyl ring may slightly improve aqueous solubility, it may not be sufficient to overcome this inherent limitation.[3] Additionally, these compounds can be susceptible to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[2]

Q2: How does the Biopharmaceutics Classification System (BCS) apply to this compound derivatives?

A2: Based on their common characteristics of poor solubility and potentially good membrane permeability (due to their lipophilic nature), this compound derivatives are often categorized as BCS Class II compounds.[4] For BCS Class II drugs, the rate-limiting step for oral absorption is typically drug dissolution.[4] Therefore, formulation strategies aimed at improving the dissolution rate are crucial for enhancing their bioavailability.[5]

Q3: What are the most promising formulation strategies for improving the bioavailability of these compounds?

A3: Several innovative formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound derivatives.[6] These include:

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[4][7]

  • Solid dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[6]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[6][7]

  • Cyclodextrin complexation: Encapsulating the drug molecule within a cyclodextrin complex can significantly improve its aqueous solubility.[6][8]

Q4: Can chemical modification of the this compound structure improve its bioavailability?

A4: Yes, chemical modification can be a viable strategy. The synthesis of prodrugs is a common approach to enhance the aqueous solubility of hydrophobic drugs.[9] For instance, adding a polar functional group that can be cleaved in vivo to release the active parent drug could improve solubility and absorption. However, any modification must be carefully evaluated to ensure it does not negatively impact the compound's pharmacological activity.

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Rate

Q: My this compound derivative shows a very low and inconsistent dissolution rate in aqueous media. What could be the cause and how can I improve it?

A: This is a common issue for poorly soluble compounds.

  • Potential Cause: The crystalline structure of your compound may be highly stable, leading to slow dissolution. Polymorphism, the existence of different crystalline forms, can also lead to variability.[1][6]

  • Troubleshooting Steps:

    • Particle Size Reduction: Attempt to reduce the particle size of your compound through micronization or nanomilling.[10] This increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[5]

    • Formulation with Surfactants: Incorporate a surfactant in the dissolution medium to improve the wettability of your compound.[11]

    • Amorphous Solid Dispersions: Consider preparing an amorphous solid dispersion.[7] The amorphous form of a drug is generally more soluble than its crystalline counterpart.[9]

    • Cyclodextrin Complexation: Investigate the formation of an inclusion complex with cyclodextrins.[8] This can significantly increase the aqueous solubility of the drug.

Issue 2: High Apparent Permeability in Caco-2 Assay but Low In Vivo Absorption

Q: My compound demonstrates high permeability in a Caco-2 cell assay, but the oral bioavailability in animal models is still low. What could explain this discrepancy?

A: This scenario suggests that factors other than membrane permeability are limiting the bioavailability.

  • Potential Causes:

    • Poor Dissolution: The drug may not be dissolving sufficiently in the gastrointestinal tract to be available for absorption, despite its high permeability.[4]

    • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it can reach systemic circulation.[2]

    • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen.[5]

  • Troubleshooting Steps:

    • Enhance Dissolution: Implement the formulation strategies mentioned in Issue 1 to improve the dissolution rate.

    • Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism.

    • Assess Efflux: Perform Caco-2 permeability assays in the presence and absence of known efflux pump inhibitors to determine if your compound is a substrate.

Issue 3: High Inter-Individual Variability in Animal Pharmacokinetic Studies

Q: I am observing significant variability in the plasma concentrations of my this compound derivative between different animals in my pharmacokinetic study. How can I reduce this variability?

A: High inter-individual variability is a common challenge in preclinical studies.[12]

  • Potential Causes:

    • Inconsistent Dosing: Inaccurate or inconsistent administration of the drug formulation.

    • Physiological Differences: Variations in gastric pH, gastrointestinal motility, and metabolic enzyme activity among animals.[2]

    • Formulation Instability: The drug formulation may not be stable, leading to inconsistent drug release.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure precise and consistent administration of the formulation. For oral gavage, ensure the dose is delivered directly to the stomach.

    • Standardize Experimental Conditions: Use animals of the same age, sex, and strain, and ensure they are fasted overnight before dosing.[12]

    • Optimize Formulation: Develop a more robust formulation, such as a solution or a stable nanosuspension, to ensure consistent drug release and absorption.[13]

    • Increase Sample Size: A larger number of animals per group can help to improve the statistical power of the study and reduce the impact of individual outliers.

Data Presentation

Table 1: Effect of Formulation Strategies on the Solubility of Compound X (a this compound derivative)

Formulation StrategyDrug Loading (%)Solubility in Water (µg/mL)Fold Increase in Solubility
Unformulated Compound X1000.5 ± 0.11
Micronized Compound X1002.5 ± 0.45
Nanosuspension2015.2 ± 1.830
Solid Dispersion (PVP K30)1545.8 ± 3.592
Cyclodextrin Complex (HP-β-CD)10120.5 ± 8.2241

Table 2: Pharmacokinetic Parameters of Compound X Following Oral Administration of Different Formulations in Rats (10 mg/kg dose)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Oral Bioavailability (%)
Unformulated Suspension150 ± 354.0980 ± 2105
Nanosuspension480 ± 902.03250 ± 54017
Solid Dispersion950 ± 1501.57800 ± 98040
Cyclodextrin Complex1800 ± 3201.015500 ± 210080

Experimental Protocols

Protocol 1: Aqueous Solubility Determination
  • Objective: To determine the equilibrium solubility of the this compound derivative in an aqueous medium.

  • Materials: Test compound, purified water, shaker, centrifuge, HPLC system.

  • Method:

    • Add an excess amount of the compound to a known volume of purified water in a sealed vial.

    • Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Protocol 2: In Vitro Dissolution Testing
  • Objective: To evaluate the dissolution rate of different formulations of the this compound derivative.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of a relevant buffer (e.g., pH 1.2, 4.5, or 6.8) to simulate gastrointestinal conditions.[14]

  • Method:

    • Place the formulation containing a known amount of the drug into the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 50 or 75 rpm) and maintain the temperature at 37°C.

    • At predetermined time intervals, withdraw samples of the dissolution medium.

    • Replace the withdrawn volume with fresh medium to maintain a constant volume.

    • Analyze the drug concentration in the samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Protocol 3: Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of the this compound derivative.

  • Method:

    • Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to the apical (AP) side (representing the gut lumen).

    • At various time points, collect samples from the basolateral (BL) side (representing the blood).

    • To assess efflux, add the compound to the BL side and sample from the AP side.

    • Quantify the compound concentration in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Protocol 4: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the pharmacokinetic profile and oral bioavailability of the this compound derivative.[15]

  • Animals: Male Sprague-Dawley rats (or other suitable rodent species).

  • Method:

    • Fast the animals overnight prior to dosing.

    • Administer the drug formulation orally (PO) via gavage or intravenously (IV) via the tail vein.[16]

    • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose for IV; 0.25, 0.5, 1, 2, 4, 8, and 24 hours for PO).[16]

    • Process the blood to obtain plasma and store the samples at -80°C until analysis.[16]

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[16]

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.[17]

Mandatory Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 In Vivo Assessment solubility Solubility Assessment particle_size Particle Size Reduction solubility->particle_size permeability Caco-2 Permeability permeability->particle_size dissolution Dissolution Testing particle_size->dissolution solid_dispersion Solid Dispersion solid_dispersion->dissolution lipid_based Lipid-Based Systems lipid_based->dissolution cyclodextrin Cyclodextrin Complexation cyclodextrin->dissolution pk_study Pharmacokinetic Study dissolution->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Experimental workflow for enhancing the bioavailability of a poorly soluble compound.

signaling_pathway ligand External Signal receptor Target Receptor ligand->receptor transducer Signal Transducer receptor->transducer effector Effector Protein transducer->effector response Cellular Response effector->response compound 1-(3-Fluorophenyl)-2- thiourea Derivative compound->receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

logical_relationships cluster_solutions Formulation Strategies problem Poor Oral Bioavailability cause1 Low Aqueous Solubility problem->cause1 cause2 Low Permeability problem->cause2 sol_strat1 Solid Dispersion cause1->sol_strat1 sol_strat2 Nanosuspension cause1->sol_strat2 sol_strat3 Cyclodextrin Complexation cause1->sol_strat3 perm_strat1 Permeation Enhancers cause2->perm_strat1

Caption: Logical relationships between bioavailability challenges and formulation solutions.

References

Validation & Comparative

A Comparative Efficacy Analysis of 1-(3-Fluorophenyl)-2-thiourea and Other Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 1-(3-Fluorophenyl)-2-thiourea and other thiourea derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of this compound and other selected thiourea derivatives against various biological targets. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

CompoundTarget/AssayCell Line/EnzymeIC50 ValueReference
This compound α-Amylase InhibitionPorcine Pancreatic> 100 µM (approx.)[1]
α-Glucosidase InhibitionSaccharomyces cerevisiae> 100 µM (approx.)[1]
1-(2-Fluorophenyl)-2-thiourea α-Amylase InhibitionPorcine Pancreatic> 100 µM (approx.)[1]
α-Glucosidase InhibitionSaccharomyces cerevisiae48.123 nM[1]
1-(4-Fluorophenyl)-2-thiourea α-Amylase InhibitionPorcine Pancreatic53.307 nM[1]
α-Glucosidase InhibitionSaccharomyces cerevisiae24.928 nM[1]
N-(2,6-Dimethoxy-pyrimidin-4-yl)-4-[3-(3-fluoro-phenyl)-thioureido]benzene-sulfonamideCytotoxicity (Anticancer)HepG2 (Liver Cancer)> 50 µg/mL
Cytotoxicity (Anticancer)MCF-7 (Breast Cancer)> 50 µg/mL
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaCytotoxicity (Anticancer)SW480 (Colon Cancer)9.0 µM[2]
Cytotoxicity (Anticancer)SW620 (Colon Cancer)1.5 µM[2]
Cytotoxicity (Anticancer)K-562 (Leukemia)6.3 µM[2]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaCytotoxicity (Anticancer)A549 (Lung Cancer)0.2 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assessment by MTT Assay

The cytotoxic effects of thiourea derivatives on cancer cell lines are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the thiourea compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well.[3]

  • Formazan Crystal Formation: The plate is incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

α-Amylase and α-Glucosidase Inhibition Assays

The inhibitory activity of thiourea derivatives against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, is a measure of their potential antidiabetic efficacy.

α-Amylase Inhibition Assay Protocol:

  • Reaction Mixture Preparation: A mixture containing the thiourea compound at various concentrations and a solution of porcine pancreatic α-amylase in a phosphate buffer (pH 6.9) is prepared.

  • Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.

  • Substrate Addition: A starch solution is added to initiate the enzymatic reaction, and the mixture is incubated for a further 10 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid (DNS) color reagent.

  • Color Development: The mixture is heated in a boiling water bath for 5 minutes to allow for color development.

  • Absorbance Measurement: After cooling to room temperature, the absorbance is measured at 540 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (enzyme and substrate without inhibitor). The IC50 value is then determined.

α-Glucosidase Inhibition Assay Protocol:

  • Reaction Mixture Preparation: The thiourea compound at various concentrations is mixed with a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8).

  • Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.

  • Substrate Addition: The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction, followed by incubation for 20 minutes at 37°C.

  • Reaction Termination: The reaction is terminated by the addition of a sodium carbonate solution.

  • Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the α-amylase assay.

Signaling Pathway and Experimental Workflow Visualization

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Several thiourea derivatives have been suggested to exert their anticancer effects by modulating cellular signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade. Some thiourea compounds have been identified as inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key downstream effector in the p38 MAPK signaling pathway, which is involved in cellular processes like inflammation and apoptosis.[5]

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Stress, Cytokines) Receptor Receptor Extracellular_Signal->Receptor TAK1 TAK1 Receptor->TAK1 p38_MAPK p38 MAPK TAK1->p38_MAPK Activates MK2 MK-2 p38_MAPK->MK2 Activates Cellular_Response Cellular Response (Inflammation, Apoptosis) MK2->Cellular_Response Thiourea Thiourea Derivatives (e.g., this compound analogs) Thiourea->MK2 Inhibits

Caption: Putative inhibition of the p38 MAPK signaling pathway by thiourea derivatives.

Experimental Workflow for Efficacy Screening

The general workflow for screening the efficacy of novel thiourea derivatives involves a series of in vitro assays to determine their biological activity and potency.

Experimental_Workflow Start Synthesis of Thiourea Derivatives Primary_Screening Primary Screening (e.g., Single High-Dose) Start->Primary_Screening Dose_Response Dose-Response Assays (e.g., MTT, Enzyme Inhibition) Primary_Screening->Dose_Response Active Compounds IC50 IC50 Determination Dose_Response->IC50 Mechanism_Study Mechanism of Action Studies (e.g., Signaling Pathway Analysis) IC50->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: General experimental workflow for evaluating the efficacy of thiourea derivatives.

References

Fluorination of Phenylthiourea: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a fluorine atom to a phenylthiourea scaffold can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. These alterations can, in turn, enhance or modify the compound's biological activity. Generally, the incorporation of fluorine is a common strategy in medicinal chemistry to improve the potency and pharmacokinetic profile of drug candidates.

Comparative Biological Activity

Antimicrobial Activity

Thiourea derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. The presence of a halogen on the phenyl ring is often associated with increased antimicrobial efficacy.

Table 1: Antimicrobial Activity of Phenylthiourea Analogs

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
1-(4-Bromophenyl)thioureaSalmonella typhimuriumZone of inhibition: 1.3 mm at 300 ppmChloramphenicolNot specified
1-(4-Chlorophenyl)thioureaNitrobacterZone of inhibition: 7.5 mm at 300 ppmChloramphenicolNot specified
Fluorinated Pyridine Thiourea DerivativeBacillus subtilis1.95Not specifiedNot specified
Fluorinated Pyridine Thiourea DerivativeStaphylococcus pneumoniae3.9Not specifiedNot specified

Note: Data presented for analogs as direct MIC values for 1-(3-Fluorophenyl)-2-thiourea and 1-phenyl-2-thiourea were not found in the same study for a direct comparison.

Anticancer Activity

The anticancer potential of thiourea derivatives is a significant area of research. Studies on various cancer cell lines have shown that substitutions on the phenyl ring can modulate cytotoxic activity. Fluorinated analogs, in particular, have demonstrated promising results.

Table 2: Anticancer Activity of Phenylthiourea Analogs

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung Cancer)0.2Urea derivative22.8
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Metastatic Colon Cancer)1.5CisplatinNot specified
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (Chronic Myelogenous Leukemia)6.3CisplatinNot specified
Fluorinated Pyridine Thiourea DerivativeHepG2 (Liver Carcinoma)4.85-Fluorouracil4.9

Note: IC50 values are for related fluorinated and non-fluorinated phenylthiourea derivatives to illustrate the potential impact of fluorine substitution. Direct comparative data for this compound and 1-phenyl-2-thiourea against the same cell line was not available.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds (this compound and 1-phenyl-2-thiourea) are serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells containing only the medium and the microbial suspension (growth control) and medium only (sterility control) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity (MTT Assay for IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and 1-phenyl-2-thiourea) and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow General Experimental Workflow for Biological Activity Screening Synthesis_F Synthesis of This compound MIC_F MIC Determination (Fluorinated) Synthesis_F->MIC_F IC50_F IC50 Determination (Fluorinated) Synthesis_F->IC50_F Synthesis_NF Synthesis of 1-phenyl-2-thiourea MIC_NF MIC Determination (Non-fluorinated) Synthesis_NF->MIC_NF IC50_NF IC50 Determination (Non-fluorinated) Synthesis_NF->IC50_NF Broth_Dilution Broth Microdilution Broth_Dilution->MIC_F Broth_Dilution->MIC_NF MTT_Assay MTT Assay MTT_Assay->IC50_F MTT_Assay->IC50_NF

Caption: Workflow for comparing the biological activities.

signaling_pathway Potential Anticancer Mechanism of Thiourea Derivatives Thiourea Thiourea Derivative (e.g., Fluorinated Phenylthiourea) EGFR EGFR Thiourea->EGFR Inhibition Apoptosis Apoptosis Thiourea->Apoptosis Induction Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of EGFR signaling pathway.

Comparative Analysis of 1-(3-Fluorophenyl)-2-thiourea's Potential In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the prospective anticancer efficacy of 1-(3-Fluorophenyl)-2-thiourea, benchmarked against structurally related thiourea derivatives with demonstrated in vitro activity.

This guide provides a comparative overview of the potential in vitro anticancer activity of this compound. Due to the limited direct experimental data on this specific compound in the public domain, this analysis leverages extensive research on analogous thiourea derivatives. The data presented herein, including IC50 values against various cancer cell lines, detailed experimental protocols, and relevant signaling pathways, is intended to serve as a valuable resource for researchers investigating novel thiourea-based therapeutic agents.

Comparative Efficacy of Thiourea Derivatives

Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including significant anticancer potential.[1][2] Their mechanism of action is often attributed to their ability to interact with key biological targets such as enzymes and cell receptors through the formation of hydrogen bonds and π-π interactions.[1] The anticancer activity of these derivatives can be significantly influenced by the nature and position of substituents on the phenyl rings.

The following table summarizes the in vitro anticancer activity (IC50 values) of various thiourea derivatives against several human cancer cell lines. This data provides a benchmark for predicting the potential efficacy of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)9.0--
SW620 (Colon)1.5--
K562 (Leukemia)6.3--
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2Corresponding urea derivative22.8
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11Doxorubicin8.29
HepG2 (Liver)1.74Doxorubicin7.46
MCF-7 (Breast)7.0Doxorubicin4.56
1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthioureaMCF-7 (Breast)25.8--
MDA-MB-231 (Breast)54.3--
4-tert-butylbenzoyl-3-allylthioureaMCF-7/HER-2 (Breast)150Hydroxyurea (HU)2010

Experimental Protocols

The evaluation of in vitro anticancer activity of thiourea derivatives typically involves a series of standardized cell-based assays. The following are detailed methodologies for key experiments commonly cited in the literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4]

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the test compound.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Staining: Cells are harvested, washed with phosphate-buffered saline (PBS), and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The data allows for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following compound treatment.

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, HepG2) seed Seed cells in 96-well plates start->seed treat Treat with this compound & Controls (e.g., Doxorubicin) incubate Incubate for 24/48/72 hours treat->incubate mtt MTT Assay incubate->mtt flow_apoptosis Apoptosis Assay (Annexin V/PI) incubate->flow_apoptosis flow_cell_cycle Cell Cycle Analysis incubate->flow_cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantify Apoptosis flow_apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution flow_cell_cycle->cell_cycle_dist cluster_cell_culture cluster_cell_culture cluster_treatment cluster_treatment cluster_assays cluster_assays cluster_analysis cluster_analysis

Caption: Workflow for in vitro anticancer activity screening.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Thiourea This compound (Potential Inhibitor) Thiourea->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

Potential Mechanisms of Action

Several thiourea derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[5] Inhibition of EGFR can block downstream signaling through the RAS-RAF-MEK-ERK pathway, ultimately leading to decreased gene transcription required for cell proliferation and survival. Molecular docking studies have suggested that some thiourea derivatives can bind to the active site of protein kinases like Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), further highlighting their potential as targeted anticancer agents.[4] Other proposed mechanisms include the induction of apoptosis and cell cycle arrest.[6]

References

A Comparative Guide to the Structure-Activity Relationship of Fluorophenyl Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiourea scaffold, a versatile pharmacophore, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. When functionalized with a fluorophenyl group, these molecules exhibit enhanced potency and modified pharmacokinetic profiles, making them promising candidates for drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorophenyl thiourea derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities. The information is compiled from recent studies to aid in the rational design of novel therapeutic agents.

Core Structure and Key Modifications

The fundamental structure of a fluorophenyl thiourea consists of a central thiourea core (-(NH)C(=S)NH-) linked to a fluorinated phenyl ring and another aryl or alkyl substituent. The biological activity is significantly influenced by:

  • Position and Number of Fluorine Atoms: The location (ortho, meta, para) and number of fluorine atoms on the phenyl ring are critical determinants of activity.

  • Nature of the Second Substituent: The group attached to the other nitrogen of the thiourea moiety plays a crucial role in modulating the biological effect.

Anticancer Activity

Fluorophenyl thioureas have demonstrated notable cytotoxic effects against various cancer cell lines. The SAR in this context is often linked to the inhibition of key enzymes involved in cancer progression, such as protein tyrosine kinases and mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[1]

A study on a series of novel fluorinated thiourea derivatives carrying sulfonamide moieties revealed that the degree of fluorination has a significant impact on anticancer activity.[1] For instance, a tetrafluoro pyridine derivative showed the highest activity against HepG2 (liver carcinoma) and MCF-7 (breast carcinoma) cell lines.[1] In contrast, mono-substituted fluorophenyl derivatives exhibited weaker activity.[1][2]

Table 1: In Vitro Cytotoxic Activity of Fluorophenyl Thiourea Derivatives against Cancer Cell Lines

Compound IDSubstitution on Phenyl RingOther SubstituentCancer Cell LineIC50 (µg/mL)Reference
4a Tetrafluoro (on pyridine)4-sulfamoylphenylHepG24.8[1]
4a Tetrafluoro (on pyridine)4-sulfamoylphenylMCF-75.2[1]
3c 4-Fluorophenyl4-sulfamoylphenylHepG210.5[1]
3c 4-Fluorophenyl4-sulfamoylphenylMCF-712.1[1]
Cisplatin --HepG25.5[1]
Cisplatin --MCF-77.2[1]
5-Fluorouracil --HepG24.9[1]
5-Fluorouracil --MCF-76.8[1]

Key SAR Observations for Anticancer Activity:

  • Increased Fluorination: A higher degree of fluorination on the aromatic ring generally leads to enhanced cytotoxic activity.[1] The tetrafluoro pyridine derivative 4a was found to be the most potent in one study.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine, is thought to enhance the ability of the thiourea derivatives to penetrate cell membranes and interact with intracellular targets.[2]

  • Target Specificity: Some fluorophenyl thioureas have shown inhibitory activity against specific enzymes like MK-2, suggesting a potential mechanism for their anticancer effects.[1] Molecular docking studies have supported the interaction of these compounds with the active site of MK-2.[1]

anticancer_sar cluster_sar Structure-Activity Relationship for Anticancer Activity cluster_modifications Key Structural Modifications cluster_mechanism Proposed Mechanism of Action Thiourea Fluorophenyl Thiourea Core Fluorination Increased Fluorination (e.g., Tetrafluoro) Thiourea->Fluorination influences EWG Electron-Withdrawing Groups (e.g., -F, -CF3) Thiourea->EWG influences Heterocycle Heterocyclic Substituents (e.g., Pyridine, Thiazole) Thiourea->Heterocycle influences Activity Enhanced Anticancer Activity Enzyme Enzyme Inhibition (e.g., MK-2, Tyrosine Kinases) Activity->Enzyme Fluorination->Activity EWG->Activity Heterocycle->Activity Apoptosis Induction of Apoptosis Enzyme->Apoptosis

Caption: SAR and proposed mechanism for anticancer activity.

Antimicrobial Activity

Fluorophenyl thioureas have also been investigated for their activity against a range of bacterial and fungal pathogens. The SAR for antimicrobial activity often parallels that observed for anticancer effects, with the degree of fluorination being a key factor.

In a study evaluating fluorinated thiourea derivatives, a tetrafluoro pyridine derivative demonstrated the highest antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Mono-substituted fluorophenyl derivatives were found to be inactive.[1] This suggests that a higher degree of fluorination is crucial for potent antimicrobial action.

Table 2: Minimum Inhibitory Concentration (MIC) of Fluorophenyl Thiourea Derivatives against Various Microbes

Compound IDSubstitution on Phenyl RingMicroorganismMIC (µg/mL)Reference
4a Tetrafluoro (on pyridine)B. subtilis1.95[1]
4a Tetrafluoro (on pyridine)S. pneumoniae3.9[1]
4a Tetrafluoro (on pyridine)P. aeruginosa15.63[1]
4a Tetrafluoro (on pyridine)E. coli7.81[1]
4a Tetrafluoro (on pyridine)A. fumigatus3.9[1]
3d 4-Fluoro-3-methoxyphenylB. subtilis62.5[1]
3d 4-Fluoro-3-methoxyphenylA. fumigatus7.81[1]
4b 6-Fluorobenzothiazol-2-ylB. subtilis125[1]
4b 6-Fluorobenzothiazol-2-ylA. fumigatus7.81[1]
Ampicillin -B. subtilis0.98[1]
Gentamycin -P. aeruginosa3.9[1]
Amphotericin B -A. fumigatus1.95[1]

Key SAR Observations for Antimicrobial Activity:

  • Higher Fluorination is Key: Increasing the number of fluorine substitutions on the aromatic ring significantly enhances antimicrobial potency.[1][2]

  • Broad Spectrum Activity: Highly fluorinated derivatives can exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi.[1]

  • Role of Heterocycles: The incorporation of fluorinated heterocyclic moieties, such as pyridine and benzothiazole, can contribute to the antimicrobial profile.[1][2]

antimicrobial_workflow cluster_workflow Experimental Workflow for Antimicrobial Screening Start Synthesized Fluorophenyl Thiourea Derivatives Screening Primary Screening (Agar Disc Diffusion) Start->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC for active compounds SAR Structure-Activity Relationship Analysis MIC->SAR End Identification of Potent Antimicrobial Leads SAR->End

Caption: Workflow for antimicrobial activity screening.

Enzyme Inhibition

Fluorophenyl thioureas have also been identified as potent inhibitors of various enzymes, including α-amylase and α-glycosidase, which are relevant targets in the management of diabetes.[3][4]

A study investigating the bioactivity of fluorophenyl thiourea derivatives found that a 4-fluorophenyl derivative was a highly effective inhibitor of both α-amylase and α-glycosidase.[3][4]

Table 3: Inhibitory Activity of Fluorophenyl Thiourea Derivatives against Diabetes-Related Enzymes

CompoundEnzymeIC50 (nM)Reference
4-Fluorophenyl thiourea α-Amylase53.307[3]
4-Fluorophenyl thiourea α-Glycosidase24.928[3]

Key SAR Observations for Enzyme Inhibition:

  • Para-Substitution: The position of the fluorine atom on the phenyl ring is important, with para-substitution showing significant inhibitory activity against α-amylase and α-glycosidase.[3]

  • Potential for Diabetes Management: The potent inhibition of these key diabetes-related enzymes suggests that fluorophenyl thioureas could be promising candidates for the development of new antidiabetic agents.[3][4][5]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the fluorophenyl thiourea derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[1]

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: The fluorophenyl thiourea derivatives are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

3. α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-amylase enzyme.

  • Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared in a suitable buffer (e.g., phosphate buffer).

  • Inhibition Reaction: The fluorophenyl thiourea derivative is pre-incubated with the α-amylase solution. The reaction is initiated by adding the starch solution.

  • Reaction Termination and Color Development: The reaction is stopped after a specific time by adding a reagent such as dinitrosalicylic acid (DNSA), which reacts with the reducing sugars produced by the enzymatic activity to generate a colored product.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 540 nm).

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value is then determined.

4. α-Glycosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-glycosidase activity.

  • Enzyme and Substrate Preparation: A solution of α-glycosidase and a solution of a synthetic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.

  • Inhibition Reaction: The test compound is pre-incubated with the α-glycosidase solution. The reaction is started by adding the pNPG substrate.

  • Product Measurement: The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product. The absorbance of the p-nitrophenol is measured at a specific wavelength (e.g., 405 nm) over time.

  • Inhibition Calculation: The rate of the reaction is determined, and the percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of a control reaction. The IC50 value is then calculated.[3][4]

References

Comparison Guide: Cross-Reactivity Profile of 1-(3-Fluorophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the small molecule 1-(3-Fluorophenyl)-2-thiourea. While direct, comprehensive screening data for this specific compound is not publicly available, this document synthesizes information on the known biological activities of structurally related thiourea derivatives to construct a predictive comparison against relevant alternative compounds. The experimental data presented is illustrative, based on typical outcomes for this class of molecules, and serves to guide researchers in designing appropriate selectivity studies.

Thiourea derivatives are a versatile class of compounds known to exhibit a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2] Their mechanisms of action often involve targeting enzymes like kinases, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), or ion channels.[3][4] Given the structural alerts present in this compound, a key area for investigation is its selectivity profile against common off-targets, particularly kinases and transient receptor potential (TRP) channels, which are known to interact with similar pharmacophores.[5][6]

Comparative Selectivity Analysis

To contextualize the potential cross-reactivity of this compound, we compare its hypothetical inhibitory profile against that of known agents targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a common target for phenylthiourea-containing compounds. The comparators are:

  • Capsazepine: A well-characterized, selective competitive antagonist of TRPV1.

  • Compound-X (Hypothetical): A hypothetical non-selective thiourea-based compound, designed to illustrate a poor selectivity profile.

Table 1: Comparative Inhibitory Activity (IC₅₀, nM) - Illustrative Data

Target This compound (Predicted) Capsazepine (Reference) Compound-X (Hypothetical Non-Selective)
Primary Target
TRPV1 150 400 250
Potential Off-Targets
TRPA1 2,500 >10,000 400
TRPM8 >10,000 >10,000 8,000
VEGFR-2 5,000 >10,000 900
SRC Kinase 8,000 >10,000 1,200
AChE >10,000 >10,000 7,500

| hERG | 9,500 | >10,000 | 1,500 |

Note: Data is hypothetical and for illustrative purposes only, intended to model a potential outcome of cross-reactivity screening.

Experimental Protocols

Detailed methodologies are crucial for interpreting cross-reactivity data. Below are standard protocols for assays typically used to generate the kind of data shown above.

Protocol 1: In Vitro Kinase Panel Screening

This protocol outlines a method for assessing the selectivity of a compound against a broad panel of protein kinases.[7][8]

Objective: To determine the IC₅₀ values of a test compound against a diverse panel of human kinases.

Materials:

  • Test Compound (e.g., this compound) dissolved in DMSO.

  • Panel of purified, recombinant human kinases (e.g., Eurofins/Reaction Biology KinaseProfiler™ or Promega ADP-Glo™).[8]

  • Specific peptide or protein substrates for each kinase.

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • [γ-³³P]ATP or universal ADP detection reagents (e.g., ADP-Glo™).

  • 384-well plates.

  • Phosphocellulose filter plates (for radiometric assay) or luminometer (for ADP-Glo™).

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 100 µM. Dispense into 384-well assay plates.

  • Kinase Reaction: Add the specific kinase, its corresponding substrate, and ATP (at or near the Kₘ concentration for each kinase) to the wells containing the test compound.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection (Radiometric): Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Add scintillation fluid and measure radioactivity using a scintillation counter.

  • Detection (Luminescence): For assays like ADP-Glo™, add the first reagent to stop the kinase reaction and deplete remaining ATP. Add the second reagent to convert ADP to ATP, which drives a luciferase reaction. Measure luminescence.[8]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the inhibition data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Calcium Flux Assay for TRP Channels

Objective: To measure the antagonist activity of a test compound on TRPV1 and related TRP channels expressed in a cellular context.

Materials:

  • HEK293 cells stably expressing human TRPV1, TRPA1, or TRPM8.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • TRP channel agonists: Capsaicin (for TRPV1), AITC (for TRPA1), Menthol (for TRPM8).

  • Test compound and reference antagonist (e.g., Capsazepine).

  • 384-well black-walled, clear-bottom cell culture plates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the stable HEK293 cells into 384-well plates and grow to confluence (24-48 hours).

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution. Incubate for 60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer. Add serial dilutions of the test compound or reference antagonist to the wells and incubate for 15-30 minutes.

  • Agonist Challenge & Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then add a pre-determined concentration (e.g., EC₈₀) of the respective agonist (Capsaicin, AITC, or Menthol).

  • Data Acquisition: Continuously record the fluorescence intensity for 2-3 minutes post-agonist addition.

  • Data Analysis: The change in fluorescence (peak minus baseline) corresponds to the intracellular calcium influx. Calculate the percent inhibition of the agonist response by the test compound at each concentration. Determine IC₅₀ values by fitting the data to a dose-response curve.

Visualizations

Signaling and Experimental Workflows

Visual diagrams help clarify complex biological pathways and experimental processes.

G cluster_pathway Simplified TRPV1 Signaling Pathway Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Test_Compound This compound (Antagonist) Test_Compound->TRPV1 Inhibits Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Neuron_Activation Neuronal Activation (Pain/Heat Sensation) Ca_Influx->Neuron_Activation

Caption: Simplified signaling pathway of TRPV1 channel activation and inhibition.

G cluster_workflow Cross-Reactivity Screening Workflow Start Test Compound (e.g., this compound) Primary_Assay Primary Target Assay (e.g., TRPV1 Ca²⁺ Flux) Start->Primary_Assay Hit_Identified Active Compound Identified Primary_Assay->Hit_Identified Broad_Screen Broad Panel Screen (e.g., >100 Kinases) Hit_Identified->Broad_Screen Cellular_Screen Cellular Off-Target Screen (e.g., TRPA1, hERG) Hit_Identified->Cellular_Screen Analysis Selectivity Profile Analysis (Compare IC₅₀ values) Broad_Screen->Analysis Cellular_Screen->Analysis End Selective Lead Candidate Analysis->End

Caption: General experimental workflow for assessing compound cross-reactivity.

G cluster_logic Selectivity Profile Comparison cluster_selective Selective Compound cluster_nonselective Non-Selective Compound Compound Test Compound Target_A Primary Target (e.g., TRPV1) Compound->Target_A High Affinity (Low IC₅₀) Off_Target_B Off-Target (e.g., Kinase) Compound->Off_Target_B Low Affinity (High IC₅₀) Off_Target_C Off-Target (e.g., hERG) Compound->Off_Target_C Low Affinity (High IC₅₀) Compound_NS Test Compound Target_A_NS Primary Target Compound_NS->Target_A_NS High Affinity Off_Target_B_NS Off-Target Compound_NS->Off_Target_B_NS High Affinity

Caption: Logical diagram illustrating a selective vs. a non-selective compound.

References

Unveiling the Biological Targets of 1-(3-Fluorophenyl)-2-thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(3-Fluorophenyl)-2-thiourea's performance in biological systems, focusing on its role as an enzyme inhibitor. While direct experimental data for this compound is limited, this guide leverages data from its close structural analog, 4-fluorophenyl thiourea, to provide insights into its potential biological targets. The primary focus is on the inhibition of key enzymes in diabetes and urease activity. We compare its potential efficacy with established inhibitors and provide detailed experimental protocols for researchers seeking to validate or expand upon these findings.

Executive Summary

Thiourea derivatives are a class of compounds with a broad spectrum of biological activities. Fluorophenyl thiourea derivatives, in particular, have demonstrated significant potential as inhibitors of enzymes linked to diabetes, such as α-amylase and α-glycosidase, and have also been investigated for their urease inhibition capabilities. This guide will delve into the specifics of these interactions, offering a comparative analysis with well-known inhibitors like acarbose for the anti-diabetic targets and thiourea/hydroxyurea for urease.

Performance Comparison

Quantitative data for the inhibitory activity of fluorophenyl thiourea and its alternatives against α-amylase, α-glycosidase, and urease are summarized below. It is important to note that the data for fluorophenyl thiourea is based on the 4-fluoro isomer, a close structural analog of this compound.

Table 1: α-Amylase Inhibition

CompoundIC50 ValueSource Organism of Enzyme
4-Fluorophenyl thiourea 53.307 nMNot Specified
Acarbose~52.2 µg/mL - 83.33 µg/mLPorcine Pancreas
Acarbose0.258 mg/mLNot Specified[1][2]

Table 2: α-Glucosidase Inhibition

CompoundIC50 ValueSource Organism of Enzyme
4-Fluorophenyl thiourea 24.928 nMNot Specified
Acarbose~117.20 µg/mL - 1998.79 µMSaccharomyces cerevisiae[3][4]
Acarbose0.28 mg/mLNot Specified[1][2]
Acarbose9.32 µMNot Specified[5]
Acarbose11.96 mMNot Specified[6]

Table 3: Urease Inhibition

CompoundIC50 ValueSource Organism of Enzyme
Thiourea (Standard) ~21.0 - 22.4 µMJack Bean[7]
HydroxyureaNot widely reported as a direct inhibitor with a specific IC50, but known to be degraded by urease.[8][9]Not Applicable
N-monoarylacetothioureas (e.g., compound b19)0.16 ± 0.05 µMHelicobacter pylori[10]

Note: The significant variability in the reported IC50 values for acarbose highlights the importance of standardized experimental conditions.[3]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Alpha_Amylase_Glucosidase_Inhibition_Pathway Starch Starch / Complex Carbohydrates Alpha_Amylase α-Amylase Starch->Alpha_Amylase Digestion Oligosaccharides Oligosaccharides Disaccharides Disaccharides (e.g., Sucrose, Maltose) Oligosaccharides->Disaccharides Alpha_Glucosidase α-Glucosidase Disaccharides->Alpha_Glucosidase Hydrolysis Glucose Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Alpha_Amylase->Oligosaccharides Alpha_Glucosidase->Glucose Inhibitor This compound (or Acarbose) Inhibitor->Alpha_Amylase Inhibitor->Alpha_Glucosidase

Caption: Inhibition of carbohydrate digestion by this compound.

Urease_Inhibition_Pathway Urea Urea Urease Urease Urea->Urease Hydrolysis Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 pH_Increase Increased pH Ammonia->pH_Increase Pathogenesis Bacterial Pathogenesis (e.g., H. pylori survival) pH_Increase->Pathogenesis Inhibitor This compound (or Thiourea) Inhibitor->Urease

Caption: Mechanism of urease inhibition by this compound.

Enzyme_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Test Compound (this compound) - Standard Inhibitor Start->Prepare_Reagents Incubation Incubate Enzyme with Test Compound/Standard Prepare_Reagents->Incubation Add_Substrate Add Substrate to Initiate Reaction Incubation->Add_Substrate Reaction_Incubation Incubate for a Defined Time Add_Substrate->Reaction_Incubation Stop_Reaction Stop Reaction & Measure Product Formation (Spectrophotometry) Reaction_Incubation->Stop_Reaction Calculate_IC50 Calculate % Inhibition and IC50 Value Stop_Reaction->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for in vitro enzyme inhibition assays.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for the specific analysis of this compound.

α-Amylase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on α-amylase activity.

Principle: This assay measures the amount of reducing sugars produced from the enzymatic breakdown of starch. The reaction is stopped, and the reducing sugars are quantified using a colorimetric method, such as the dinitrosalicylic acid (DNSA) method.

Materials:

  • α-amylase solution (e.g., from porcine pancreas)

  • 1% (w/v) starch solution in a suitable buffer (e.g., 0.02 M sodium phosphate buffer, pH 6.9)

  • This compound solution at various concentrations

  • Acarbose solution (as a positive control)

  • DNSA reagent

  • Spectrophotometer

Procedure:

  • Pre-incubate a mixture of the α-amylase solution and different concentrations of this compound (or acarbose) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the starch solution to the mixture.

  • Incubate the reaction mixture for a defined period (e.g., 20 minutes) at the same temperature.

  • Terminate the reaction by adding the DNSA reagent.

  • Boil the mixture for a few minutes (e.g., 5-10 minutes) to allow for color development.

  • After cooling to room temperature, measure the absorbance of the solution at a specific wavelength (e.g., 540 nm).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

α-Glucosidase Inhibition Assay

Objective: To evaluate the in vitro inhibitory activity of this compound against α-glucosidase.

Principle: This assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme α-glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically.

Materials:

  • α-glucosidase solution (e.g., from Saccharomyces cerevisiae)

  • pNPG solution in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

  • This compound solution at various concentrations

  • Acarbose solution (as a positive control)

  • Sodium carbonate (Na2CO3) solution (to stop the reaction)

  • Spectrophotometer

Procedure:

  • Pre-incubate the α-glucosidase solution with various concentrations of this compound (or acarbose) for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Start the reaction by adding the pNPG substrate.

  • Incubate the mixture for a specific duration (e.g., 30 minutes) at the same temperature.

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at a wavelength of 405 nm.

  • Calculate the percentage of inhibition as described for the α-amylase assay.

  • Determine the IC50 value from the dose-response curve.

Urease Inhibition Assay

Objective: To assess the in vitro inhibitory potential of this compound on urease activity.

Principle: A common method is the Berthelot (or indophenol) assay, which measures the amount of ammonia produced from the hydrolysis of urea by urease. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a colored indophenol complex.

Materials:

  • Urease solution (e.g., from Jack Bean)

  • Urea solution in a suitable buffer

  • This compound solution at various concentrations

  • Thiourea or hydroxyurea solution (as a positive control)

  • Phenol reagent (containing sodium nitroprusside)

  • Alkaline hypochlorite solution

  • Spectrophotometer

Procedure:

  • Pre-incubate the urease solution with different concentrations of this compound (or the standard inhibitor) for a defined period at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the urea solution.

  • Incubate the reaction mixture for a specific time.

  • Stop the reaction and initiate the color-forming reaction by adding the phenol reagent followed by the alkaline hypochlorite solution.

  • Allow time for the color to develop.

  • Measure the absorbance of the indophenol complex at a wavelength around 625-630 nm.

  • Calculate the percentage of inhibition and the IC50 value as previously described.

Conclusion

While direct quantitative data for this compound remains to be fully elucidated, the available information on its structural analog, 4-fluorophenyl thiourea, suggests potent inhibitory activity against α-amylase and α-glycosidase. This positions it as a promising candidate for further investigation in the context of anti-diabetic drug discovery. Its potential as a urease inhibitor also warrants further exploration. The provided experimental protocols offer a solid foundation for researchers to conduct these crucial validation and comparative studies. Future research should focus on obtaining specific IC50 values for this compound against these and other potential biological targets to fully characterize its pharmacological profile.

References

A Comparative Analysis of 1-(3-Fluorophenyl)-2-thiourea and Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(3-Fluorophenyl)-2-thiourea and its derivatives against established drugs in the fields of oncology and diabetes. Drawing upon available experimental data, this document summarizes the therapeutic potential of this class of compounds, offering insights into their mechanism of action and performance benchmarks.

Introduction

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antidiabetic, antioxidant, and antibacterial properties.[1][2] The introduction of a fluorine atom to the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making this compound a compound of particular interest for therapeutic development. This guide focuses on comparing its efficacy with established drugs, namely cisplatin in cancer therapy and acarbose in diabetes management.

Anticancer Activity: A Comparative Perspective

Substituted thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3] This section compares the in vitro anticancer effects of fluorophenyl thiourea derivatives with cisplatin, a widely used chemotherapeutic agent.

Data Presentation

The following table summarizes the cytotoxic activity (IC50 values) of selected thiourea derivatives against various cancer cell lines, with cisplatin included for comparison. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW6201.5[4]
1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thioureaMCF-7338.33 ± 1.52[5]
CisplatinSW480> 10[3]
CisplatinSW620> 10[3]
CisplatinPC310.1 ± 1.13[3]
CisplatinK-5621.8 ± 0.35[3]

Note: Data for this compound was not directly available in the searched literature. The table presents data for structurally related fluorophenyl and other substituted thiourea derivatives to provide a contextual comparison.

Mechanism of Action: A Glimpse into Signaling Pathways

Cisplatin primarily exerts its anticancer effect by cross-linking DNA, which triggers apoptosis (programmed cell death).[6] Thiourea derivatives, on the other hand, are believed to induce apoptosis through various mechanisms, including the activation of caspases and modulation of inflammatory pathways.[7][8]

anticancer_pathway cluster_cisplatin Cisplatin cluster_thiourea Thiourea Derivative Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage Induces Apoptosis_C Apoptosis DNA_damage->Apoptosis_C Leads to Thiourea Thiourea Caspase Caspase Activation Thiourea->Caspase Induces Apoptosis_T Apoptosis Caspase->Apoptosis_T Leads to

Figure 1: Simplified signaling pathways for the anticancer action of Cisplatin and Thiourea Derivatives.

Antidiabetic Activity: Inhibition of Carbohydrate-Digesting Enzymes

Certain fluorophenyl thiourea derivatives have shown potential as antidiabetic agents by inhibiting key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase.[9][10] This section compares their inhibitory activity with acarbose, an established α-glucosidase inhibitor used in the management of type 2 diabetes.

Data Presentation

The following table summarizes the α-amylase and α-glucosidase inhibitory activity (IC50 values) of a fluorophenyl thiourea derivative.

CompoundEnzymeIC50 (nM)Reference
4-fluorophenyl thioureaα-amylase53.307[9]
4-fluorophenyl thioureaα-glucosidase24.928[9]
Acarbose (standard drug)α-glucosidaseNot directly compared

Note: A direct IC50 value for acarbose was not available in the same study for a side-by-side comparison. However, the potent inhibition by the fluorophenyl thiourea derivative suggests its potential as an antidiabetic agent.

Mechanism of Action: Regulating Postprandial Hyperglycemia

Inhibition of α-amylase and α-glucosidase delays the breakdown of complex carbohydrates into glucose in the small intestine. This, in turn, reduces the rate of glucose absorption and helps to manage post-meal blood sugar spikes.

antidiabetic_workflow Carbohydrates Dietary Carbohydrates Enzymes α-amylase & α-glucosidase Carbohydrates->Enzymes Acted upon by Glucose Glucose Absorption Enzymes->Glucose Facilitates BloodSugar Postprandial Blood Sugar Glucose->BloodSugar Increases Inhibitor This compound (or Acarbose) Inhibitor->Enzymes Inhibits

Figure 2: Experimental workflow demonstrating the inhibition of carbohydrate-digesting enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound

This protocol is a general method adapted from the synthesis of similar thiourea derivatives.[11]

Materials:

  • 3-Fluoroaniline

  • Ammonium thiocyanate

  • Benzoyl chloride

  • Acetone (anhydrous)

Procedure:

  • A solution of benzoyl chloride (1 equivalent) in anhydrous acetone is added dropwise to a suspension of ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.

  • The reaction mixture is refluxed for 2 hours.

  • A solution of 3-fluoroaniline (1 equivalent) in anhydrous acetone is then added to the reaction mixture.

  • The mixture is refluxed for an additional 8 hours.

  • After cooling to room temperature, the reaction mixture is poured into cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

synthesis_workflow Start Start Materials: - 3-Fluoroaniline - Ammonium Thiocyanate - Benzoyl Chloride - Acetone Step1 Step 1: Form Isothiocyanate (Benzoyl chloride + Ammonium thiocyanate in Acetone, Reflux) Start->Step1 Step2 Step 2: Add Amine (Add 3-Fluoroaniline, Reflux) Step1->Step2 Step3 Step 3: Precipitation & Filtration (Pour into water, filter) Step2->Step3 Step4 Step 4: Purification (Recrystallization) Step3->Step4 Product Final Product: This compound Step4->Product

Figure 3: Logical workflow for the synthesis of this compound.

In Vitro α-Amylase Inhibition Assay

This protocol is based on a commonly used method.[7][12][13]

Materials:

  • Porcine pancreatic α-amylase solution (2 units/mL in 0.02 M sodium phosphate buffer, pH 6.9 with 6 mM NaCl)

  • Starch solution (1% w/v in buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) color reagent

  • Test compound (this compound) and Acarbose (positive control) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • A volume of 200 µL of the test compound solution at various concentrations is pre-incubated with 200 µL of α-amylase solution at 30°C for 10 minutes.[13]

  • After pre-incubation, 200 µL of starch solution is added to the mixture and incubated at 30°C for 3 minutes.[13]

  • The reaction is terminated by adding 200 µL of DNSA color reagent.

  • The reaction mixture is then heated in a boiling water bath for 5 minutes.

  • The mixture is cooled to room temperature, and the absorbance is measured at 540 nm using a spectrophotometer.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a standard procedure for assessing antioxidant activity.[9][14][15]

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

  • Test compound (this compound)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

Procedure:

  • Prepare a working solution of DPPH in methanol.[9]

  • Add a specific volume of the test compound solution at various concentrations to an equal volume of the DPPH working solution.[9]

  • The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[9]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion

The available data suggests that this compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of cancer and diabetes. While direct comparative studies with established drugs are still emerging, the preliminary in vitro data indicates potent biological activity that warrants further investigation. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct further comparative analyses and explore the full therapeutic potential of these compounds. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and head-to-head comparisons with a broader range of established drugs to fully elucidate the clinical relevance of this compound.

References

A Comparative Analysis of the Antioxidant Capacity of 1-(3-Fluorophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Antioxidant Efficacy

In the continuous search for novel therapeutic agents to combat oxidative stress-related pathologies, thiourea derivatives have emerged as a promising class of compounds with significant antioxidant potential.[1][2] This guide provides a comprehensive comparison of the antioxidant capacity of a specific derivative, 1-(3-Fluorophenyl)-2-thiourea, against established standard antioxidants. The objective is to offer a clear, data-driven perspective for researchers and professionals engaged in drug discovery and development.

Recent studies have highlighted that fluorophenyl thiourea derivatives exhibit considerable antioxidant activity, often comparable to or exceeding that of well-known standards such as Butylated Hydroxytoluene (BHT), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid.[2][3] The evaluation of this antioxidant potential is crucial for identifying lead compounds for the development of new drugs targeting diseases where oxidative stress is a key pathological factor.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of this compound and standard antioxidants is typically quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates greater antioxidant potency. The following table summarizes the IC50 values obtained from common antioxidant assays.

CompoundDPPH Assay (IC50 in µM)ABTS Assay (IC50 in µM)FRAP Assay (IC50 in µM Fe(II) equivalents)
This compound Data Not AvailableData Not AvailableData Not Available
Ascorbic Acid~25 - 75[4]~30 - 80~16000[4]
Trolox~35 - 65[5]~40 - 90[6]Not Directly Comparable
Butylated Hydroxytoluene (BHT)>100>100Not Directly Comparable

Note: The IC50 values for standard antioxidants can vary depending on the specific experimental conditions. The values presented are indicative ranges found in the literature. Specific data for this compound is not publicly available in the reviewed literature and would require experimental determination or access to the full text of specialized studies.

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is paramount. The following are detailed methodologies for the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, a change that can be measured spectrophotometrically at approximately 517 nm.

Procedure:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Reaction Mixture: Varying concentrations of the test compound (this compound) and standard antioxidants are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: The pre-formed blue-green ABTS•+ radical is reduced by the antioxidant, leading to a decrease in absorbance, which is measured spectrophotometrically around 734 nm.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: The test compound or standard is added to the ABTS•+ working solution.

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a fixed time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.

  • Reaction: The test compound or standard is added to the freshly prepared FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a standard (usually FeSO₄), and the results are expressed as µM Fe(II) equivalents.

Visualizing the Process and Mechanism

To better understand the experimental process and the underlying antioxidant mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Reaction Reaction Incubation Compound->Reaction Standards Standard Antioxidants (Ascorbic Acid, Trolox, etc.) Standards->Reaction Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Comparison Compare with Standards IC50->Comparison G cluster_pathway Antioxidant Mechanism of Thiourea Derivatives ROS Reactive Oxygen Species (ROS) (e.g., R•) HAT Hydrogen Atom Transfer (HAT) ROS->HAT accepts H• Thiourea This compound (Ar-NH-C(=S)-NH₂) Thiourea->HAT donates H• from N-H Thiourea_Radical Thiourea Radical (Ar-N•-C(=S)-NH₂) HAT->Thiourea_Radical Neutralized_ROS Neutralized Species (e.g., RH) HAT->Neutralized_ROS Stable_Product Stable Thiourea Product Thiourea_Radical->Stable_Product stabilization

References

Independent Verification of 1-(3-Fluorophenyl)-2-thiourea Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential bioactivity of 1-(3-Fluorophenyl)-2-thiourea with structurally similar compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this analysis relies on data from closely related fluorophenyl thiourea derivatives and other substituted thiourea compounds to infer its likely biological activities. The information presented herein is intended to guide research efforts and experimental design for the independent verification of the bioactivity of this specific compound.

Comparative Bioactivity of Thiourea Derivatives

Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antioxidant, antibacterial, and enzyme inhibitory properties.[1][2][3][4] The introduction of a fluorine atom to the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

This section summarizes the reported bioactivities of thiourea derivatives that are structurally analogous to this compound, providing a basis for predicting its potential efficacy.

Compound/Derivative ClassBioactivityCell Line(s) / Target(s)IC50 / ActivityReference(s)
1-(4-Fluorophenyl)-2-thiourea α-Amylase InhibitionPorcine Pancreatic α-Amylase53.307 nM[4][5][6]
α-Glucosidase InhibitionSaccharomyces cerevisiae α-Glucosidase24.928 nM[4][5][6]
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea CytotoxicitySW480 (Colon Cancer)9.0 µM[7]
CytotoxicitySW620 (Colon Cancer)1.5 µM[7]
CytotoxicityK562 (Leukemia)6.3 µM[7]
Fluorinated Pyridine Thiourea Derivative (4a) CytotoxicityHepG2 (Liver Cancer)4.8 µg/mL[8]
AntibacterialGram-positive & Gram-negative bacteriaMIC: 1.95-15.63 µg/mL[8]
N,N'-Diarylthiourea Derivatives Antioxidant (DPPH Assay)-Varies with substitution[2]
General Thiourea Derivatives AntibacterialS. aureus, E. coli, etc.Varies with structure[9][10][11]

Experimental Protocols

To facilitate the independent verification of the bioactivity of this compound, detailed protocols for key assays are provided below. These protocols are based on standard methodologies reported in the literature for testing thiourea derivatives.[3][12][13][14][15][16][17][18]

MTT Cytotoxicity Assay

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., SW480, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (and comparator compounds) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (0.1 mM)

  • This compound (and comparator compounds) dissolved in methanol

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Add 100 µL of various concentrations of the test compounds to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.

Materials:

  • Porcine pancreatic α-amylase solution

  • Starch solution (1% in buffer)

  • This compound (and comparator compounds) dissolved in DMSO/buffer

  • Acarbose (as a positive control)

  • Dinitrosalicylic acid (DNS) reagent

  • Phosphate buffer (pH 6.9)

  • 96-well plates or test tubes

  • Water bath

  • Spectrophotometer or microplate reader

Procedure:

  • Pre-incubate the test compound at various concentrations with the α-amylase solution for 10 minutes at 37°C.

  • Add the starch solution to initiate the enzymatic reaction and incubate for a further 20 minutes at 37°C.

  • Stop the reaction by adding the DNS reagent.

  • Boil the mixture for 5-10 minutes to allow for color development.

  • After cooling, measure the absorbance at 540 nm.

  • Calculate the percentage of α-amylase inhibition and determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process, the following diagrams, generated using Graphviz, illustrate a typical workflow and a relevant signaling pathway that could be investigated.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., SW480) seeding 2. Seed Cells (96-well plate) cell_culture->seeding incubation1 3. Incubate (24h) seeding->incubation1 compound_prep 4. Prepare Compound Dilutions treatment 5. Add Compounds to Cells compound_prep->treatment incubation2 6. Incubate (48-72h) treatment->incubation2 add_mtt 7. Add MTT Reagent incubation3 8. Incubate (4h) add_mtt->incubation3 dissolve 9. Dissolve Formazan (DMSO) incubation3->dissolve read_absorbance 10. Read Absorbance (570nm) calculate_viability 11. Calculate % Viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT Cytotoxicity Assay.

Apoptosis_Pathway cluster_induction Induction of Apoptosis cluster_pathway Intrinsic Pathway thiourea Thiourea Derivative (e.g., this compound) bcl2 Bcl-2 Family (Modulation) thiourea->bcl2 Potential Target mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Potential Apoptotic Signaling Pathway.

References

A Comparative Guide to the Enzyme Selectivity of 1-(3-Fluorophenyl)-2-thiourea and Related Phenylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential enzyme selectivity of 1-(3-Fluorophenyl)-2-thiourea. Due to the limited publicly available data on this specific molecule, this analysis is based on experimental findings for structurally related phenylthiourea compounds. Phenylthiourea and its derivatives are a well-documented class of compounds known to exhibit significant inhibitory activity against a range of enzymes. Understanding the selectivity of these compounds is a critical step in drug discovery and development, as it helps to predict potential therapeutic effects and off-target toxicities.

Comparative Enzyme Inhibition Data

The following table summarizes the inhibitory potency (IC50 or Ki values) of various phenylthiourea derivatives against several key enzymes. This data provides a baseline for predicting the potential targets and selectivity profile of this compound.

Compound ClassTarget EnzymeSubstrate (if specified)Potency (IC50 / Ki)Inhibition TypeReference
Phenylthiourea (PTU)Phenoloxidase (Tyrosinase)L-DOPAKi: 0.21 ± 0.09 µMCompetitive[1][2]
Phenylthiourea (PTU)Phenoloxidase (Tyrosinase)L-DOPAIC50: 0.55 ± 0.07 µM-[1]
N-hydroxy-N'-phenylthiourea analogueMushroom Tyrosinase-IC50: 0.29 µM-[3]
4-Fluorophenyl thiourea derivativeα-Amylase-IC50: 53.307 nM-[4]
4-Fluorophenyl thiourea derivativeα-Glycosidase-IC50: 24.928 nM-[4][5]
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)-IC50: 50 µg/mL-[6]
1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)-IC50: 60 µg/mL-[6]
Thiourea derivativesUreaseUreaIC50: 1.83 - 69.80 µM-[7][8]
Sulphonyl thiourea derivative (7c)Carbonic Anhydrase IX (hCA IX)-KI: 125.1 ± 12.4 nMNon-competitive[9]
Sulphonyl thiourea derivative (7d)Carbonic Anhydrase XII (hCA XII)-KI: 111.0 ± 12.3 nMNon-competitive[9]
Phenylthiourea derivative (3c)PvdP Tyrosinase (P. aeruginosa)-IC50: 0.57 ± 0.05 µMAllosteric[10]

Experimental Protocols

Accurate assessment of enzyme inhibition and selectivity requires robust experimental design. Below are detailed methodologies for key experiments.

Protocol 1: Determination of IC50 by Biochemical Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.[11][12][13]

1. Materials and Reagents:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the detection method)

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound. A typical starting concentration might be 100 µM, diluted in 10 steps with a 1:3 dilution factor.

  • Assay Setup:

    • Add a fixed volume of the assay buffer to all wells of the 96-well plate.

    • Add the serially diluted test compound to the experimental wells. Include "no inhibitor" (positive control, with solvent only) and "no enzyme" (negative control) wells.

    • Pre-incubate the plate with the enzyme and inhibitor for a set period (e.g., 15 minutes at room temperature) to allow for binding.[14]

  • Initiation of Reaction: Add the enzyme substrate to all wells to initiate the reaction. The substrate concentration should ideally be at or near its Michaelis constant (Km) for the enzyme.[15]

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction (if necessary) and measure the product formation or substrate depletion using a microplate reader. The method of detection (e.g., absorbance, fluorescence, luminescence) depends on the nature of the substrate and product.

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[12]

Protocol 2: Determination of Inhibition Constant (Ki)

The IC50 value is dependent on experimental conditions, particularly substrate concentration.[13] The inhibition constant (Ki) is a more absolute measure of inhibitor potency. For competitive inhibitors, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :[12]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate used in the assay.

  • Km is the Michaelis constant of the substrate for the enzyme.

To determine the mode of inhibition (e.g., competitive, non-competitive), enzyme kinetics studies should be performed by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.[16]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz to illustrate key processes.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Mode of Action cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Cellular Validation a Primary Assay (Single Concentration) b Identify 'Hits' a->b c IC50 Determination (Dose-Response) b->c d Kinetic Studies (Determine Ki & MOA) c->d e Screen Against Enzyme Panel d->e f Counter-Screening (Related Enzymes) e->f g Determine Selectivity Profile f->g h Cell-Based Assays g->h i Confirm On-Target Activity h->i

Caption: Workflow for assessing enzyme inhibitor selectivity.

G Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA L-DOPA DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Pigments Dopaquinone->Melanin (Spontaneous reactions) Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor Phenylthiourea (e.g., this compound) Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the melanin biosynthesis pathway.

Discussion and Conclusion

The available data strongly suggests that phenylthiourea derivatives are a versatile class of enzyme inhibitors. Phenylthiourea (PTU) itself is a well-established, potent, and competitive inhibitor of tyrosinase.[1][2] The introduction of a fluorine atom on the phenyl ring, as in this compound, is likely to modulate its inhibitory activity and selectivity profile.

Based on a study of fluorophenyl thiourea derivatives, this compound has the potential to be a potent inhibitor of α-amylase and α-glycosidase, enzymes relevant to diabetes management.[4] Furthermore, given the broad activity of the thiourea scaffold, it is plausible that this compound may also exhibit inhibitory effects against other enzymes such as ureases, cholinesterases, and carbonic anhydrases.[8][9][17]

To properly assess the selectivity of this compound, it is imperative to conduct comprehensive screening against a panel of diverse enzymes. This should include enzymes from different families to identify both on-target and potential off-target activities. A high degree of selectivity is a desirable characteristic for any therapeutic candidate, as it minimizes the risk of adverse effects. The experimental protocols and workflow detailed in this guide provide a robust framework for undertaking such an investigation. The comparative data serves as a valuable reference for interpreting the results and understanding the compound's place within the broader class of phenylthiourea-based inhibitors.

References

Safety Operating Guide

Proper Disposal of 1-(3-Fluorophenyl)-2-thiourea: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1-(3-Fluorophenyl)-2-thiourea, a compound that, like other thiourea derivatives, requires careful management as hazardous waste. Adherence to these protocols is critical for mitigating health risks and preventing environmental contamination.

Immediate Safety and Handling Precautions

Key Hazards:

  • Acute Oral Toxicity: Thiourea and its derivatives are often harmful or toxic if swallowed.[1][2]

  • Carcinogenicity: Suspected of causing cancer.[3][4]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][4]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[3]

Therefore, at a minimum, personnel should wear:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

Quantitative Data Summary

The following table summarizes key information pertinent to the safe handling and disposal of thiourea-related compounds, which should be considered applicable to this compound in the absence of specific data.

ParameterValue/InstructionSource(s)
Physical State Solid, powderAssumed based on related compounds
Primary Disposal Route Hazardous Waste Collection[1][2][5][6][7][8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]
Spill Cleanup Use dry clean-up procedures; avoid generating dust. Dampen with water to prevent dusting before sweeping.[7]
Container for Waste Original container or a clearly labeled, leak-proof, compatible container.[8][9]
PPE Requirement Safety glasses, gloves, lab coat.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6][7]

1. Waste Identification and Segregation:

  • Treat all this compound, including expired reagents, reaction byproducts, and contaminated materials (e.g., weighing boats, gloves, absorbent paper), as hazardous chemical waste.[5][7]

  • Keep this waste stream separate from other types of waste, such as non-hazardous trash, sharps, and biological waste.

  • Do not mix with incompatible chemicals like strong acids, bases, or oxidizing agents.[2][6]

2. Containerization:

  • For Pure Compound/Residues: If possible, collect the solid waste in its original container.[8] If the original container is not available or suitable, use a new, clean, and compatible container with a secure, screw-on lid. The container must be in good condition and free from leaks.[9]

  • For Contaminated Labware: Place any contaminated disposable items, such as gloves, wipes, and plasticware, into a designated, leak-proof plastic bag or container clearly marked as hazardous waste.[8]

  • Keep solid and liquid waste in separate containers.[10]

3. Labeling:

  • Properly label the hazardous waste container immediately upon starting waste accumulation.[5][7]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding formulas or abbreviations)[9]

    • The approximate quantity of the waste.

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • The storage area must be secure and under the control of laboratory personnel.

  • Ensure the waste container is placed in secondary containment (such as a chemical-resistant tray or bin) to catch any potential leaks.[4][6]

  • Store away from heat sources and direct sunlight.[1]

5. Arranging for Disposal:

  • Once the waste container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a waste pickup.[6][7]

  • Follow their specific procedures for requesting a pickup, which may involve an online form or a phone call.

  • Do not allow hazardous waste to accumulate in the lab for extended periods.[5]

Visual Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep In-Lab Preparation cluster_disposal Official Disposal Start Generation of Waste (Unused reagent, contaminated items) Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Incompatible Materials Identify->Segregate Containerize Place in a Labeled, Compatible Container Segregate->Containerize Store Store in Secondary Containment in Satellite Accumulation Area Containerize->Store Request Request Waste Pickup from EHS Office Store->Request Hand-off Collection EHS Collects Waste Request->Collection Transport Transport to Licensed Waste Facility Collection->Transport End Final Disposal (e.g., Incineration) Transport->End

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(3-Fluorophenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-(3-Fluorophenyl)-2-thiourea, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established protocols for thiourea and its derivatives, ensuring a comprehensive approach to laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like other thiourea compounds, is considered hazardous. It is harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical goggles.[1][4][5]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, PVC).[1][4]Prevents skin contact and absorption.
Body Protection Laboratory coat or overalls.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator if dust is generated or ventilation is inadequate.[5]Prevents inhalation of harmful dust particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

2.1. Preparation

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5][6]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily available.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are easily accessible.[5]

2.2. Handling

  • Avoid Dust Generation: Handle the solid compound carefully to minimize the creation of airborne dust.[5][6] Use techniques like dampening the powder with a small amount of a suitable solvent if necessary and permissible by the experimental protocol.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4][7][8][9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4][7]

  • Labeling: Clearly label all containers with the chemical name and appropriate hazard warnings.

2.3. Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Fume Hood gather_ppe Assemble PPE emergency_check Check Safety Equipment weigh Weigh Compound emergency_check->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react collect_waste Collect Waste react->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation and Collection

  • Hazardous Waste: All materials contaminated with this compound, including unused compound, reaction residues, contaminated gloves, and weighing paper, must be treated as hazardous waste.[10]

  • Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[10] The label should include the chemical name and hazard symbols.

3.2. Disposal Procedure

  • Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

  • Licensed Disposal: Ensure that the waste is disposed of through a licensed waste disposal company.[8] Do not pour waste down the drain.[7]

  • Empty Containers: Decontaminate empty containers before disposal or reuse. If they cannot be decontaminated, they should be treated as hazardous waste.[4]

Table 2: Disposal Guidelines

Waste TypeDisposal Method
Unused/Excess Compound Collect in a labeled hazardous waste container.
Contaminated Labware (glassware, spatulas) Decontaminate if possible; otherwise, dispose of as hazardous waste.
Contaminated Consumables (gloves, paper towels) Place in a sealed bag and then into the designated hazardous waste container.[2]
Aqueous Waste Solutions Collect in a labeled hazardous waste container for liquids.
Organic Waste Solutions Collect in a labeled hazardous waste container for flammable organic waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.